4-Chloro-2-methoxy-6-methylpyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methoxy-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOSIHCSUIEICE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540468 | |
| Record name | 4-Chloro-2-methoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97041-37-7 | |
| Record name | 4-Chloro-2-methoxy-6-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97041-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2-methoxy-6-methylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant chemical data, presented in a format tailored for researchers and professionals in the field of drug development and organic synthesis.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step process starting from readily available precursors. The overall pathway involves the cyclization to form the pyrimidine ring, followed by chlorination and a subsequent regioselective methoxylation.
The logical flow of the synthesis is outlined in the diagram below:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
This initial step involves the condensation of acetamidine hydrochloride and dimethyl malonate in the presence of a strong base, sodium methoxide, to form the pyrimidine ring.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 4,6-dihydroxy-2-methylpyrimidine.
Detailed Methodology:
In a three-necked flask equipped with a stirrer and under an inert atmosphere, sodium methoxide (e.g., 18.4 g, 0.34 mol) is dissolved in methanol (e.g., 150 mL) under an ice bath.[1] To this solution, dimethyl malonate (e.g., 13.2 g, 0.1 mol) and acetamidine hydrochloride (e.g., 9.45 g, 0.1 mol) are added.[1] The ice bath is then removed, and the mixture is warmed to 18-25 °C and stirred for 3-5 hours.[1] After the reaction is complete, the methanol is removed under reduced pressure. The resulting residue is dissolved in water (e.g., 50 mL), and the pH is adjusted to 1-2 with 4mol/L HCl at 0 °C to precipitate the product.[1] The mixture is stirred and allowed to crystallize for 3-5 hours at 0 °C.[1] The solid product is collected by suction filtration, washed successively with ice-cold water and cold methanol, and then dried to yield 4,6-dihydroxy-2-methylpyrimidine as a white solid.[1]
Step 2: Synthesis of 2,4-dichloro-6-methylpyrimidine
The dihydroxy intermediate is converted to the dichloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Detailed Methodology:
A mixture of 4,6-dihydroxy-2-methylpyrimidine and an excess of phosphorus oxychloride (which also acts as the solvent) is heated at reflux (approximately 100-110 °C). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction. The reaction is monitored by TLC until the starting material is consumed. After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully quenched by pouring it onto a mixture of ice and water. The aqueous mixture is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,4-dichloro-6-methylpyrimidine.
Step 3: Synthesis of this compound
This final step involves the regioselective nucleophilic aromatic substitution (SNAr) of one chlorine atom with a methoxy group. The chlorine at the 4-position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the chlorine at the 2-position.[2][3] This selectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient.[2] However, the presence of an electron-donating group at the 6-position, such as a methyl group in this case, can influence this selectivity.[2]
Detailed Methodology:
To a solution of 2,4-dichloro-6-methylpyrimidine in a suitable solvent such as methanol or an inert solvent like THF at a controlled temperature (e.g., 0 °C to room temperature), a solution of sodium methoxide (1 equivalent) in methanol is added dropwise. The reaction is stirred and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford this compound.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Yield (%) | Reference |
| 4,6-dihydroxy-2-methylpyrimidine | C₅H₆N₂O₂ | 126.11 | >300 | - | 86-87 | [1] |
| 2,4-dichloro-6-methylpyrimidine | C₅H₄Cl₂N₂ | 163.01 | 44-47 | 219 | 90-92 | [1] |
| This compound | C₆H₇ClN₂O | 158.59 | - | - | - |
Spectroscopic Data
Characterization of the synthesized compounds is crucial for confirming their identity and purity.
-
4,6-dihydroxy-2-methylpyrimidine:
-
Spectroscopic data for this compound can be obtained for confirmation of its structure.
-
-
2,4-dichloro-6-methylpyrimidine:
-
¹H NMR: Expected signals would include a singlet for the methyl group and a singlet for the proton on the pyrimidine ring.
-
¹³C NMR: Expected signals would correspond to the methyl carbon, the aromatic carbons, and the carbons attached to the chlorine atoms.
-
-
This compound:
-
¹H NMR: Expected signals would include a singlet for the methyl group, a singlet for the methoxy group, and a singlet for the proton on the pyrimidine ring.
-
¹³C NMR: Expected signals would correspond to the methyl carbon, the methoxy carbon, and the aromatic carbons, including the carbons attached to the chlorine and methoxy groups.
-
MS (m/z): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
-
Note: Specific chemical shifts and coupling constants would need to be determined through experimental analysis.
References
In-Depth Technical Guide to 4-Chloro-2-methoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 4-Chloro-2-methoxy-6-methylpyrimidine (CAS No. 97041-37-7), a key heterocyclic building block in medicinal chemistry and materials science.
Chemical Properties and Identifiers
This compound is a substituted pyrimidine derivative. Its structure features a chlorine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position of the pyrimidine ring. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| CAS Number | 97041-37-7 | [1][2][3] |
| Molecular Formula | C₆H₇ClN₂O | [1][3] |
| Molecular Weight | 158.59 g/mol | [1][3] |
| Melting Point | 71-73 °C | [3] |
| Boiling Point | 257 °C | [3] |
| Density | 1.237 g/cm³ | [3] |
| SMILES | CC1=CC(Cl)=NC(OC)=N1 | [1] |
| InChI | InChI=1S/C6H7ClN2O/c1-4-3-5(7)9-6(10-2)8-4/h3H,1-2H3 |
Synthesis and Reactivity
Given the structural similarity, a plausible synthetic route for this compound would start from 2-methoxy-6-methylpyrimidin-4(3H)-one.
General Experimental Protocol (Hypothesized)
Reaction: 2-methoxy-6-methylpyrimidin-4(3H)-one to this compound
-
Reagents:
-
2-methoxy-6-methylpyrimidin-4(3H)-one
-
Phosphoryl trichloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, optional)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methoxy-6-methylpyrimidin-4(3H)-one in an excess of phosphoryl trichloride.
-
Optionally, add a catalytic amount of anhydrous DMF.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution. Caution: This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
The chloro-substituent at the 4-position is susceptible to nucleophilic substitution, making this compound a valuable precursor for the synthesis of a wide range of pyrimidine derivatives. It can undergo reactions with various nucleophiles such as amines, alcohols, and thiols to displace the chloride and introduce new functional groups.
Spectral Data
Detailed experimental spectral data for this compound is not widely published. However, based on its structure, the following characteristic peaks would be expected in its NMR spectra.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-OCH₃ | ~4.0 | ~55 |
| C4-Cl | - | ~160 |
| C5-H | ~6.8 | ~110 |
| C6-CH₃ | ~2.4 | ~25 |
| C2 | - | ~170 |
| C6 | - | ~165 |
Note: These are predicted values and may differ from experimental results. Researchers should obtain and interpret their own spectral data for confirmation.
Safety and Handling
This compound is a chemical that should be handled with care in a laboratory setting.
Table 3: GHS Hazard and Precautionary Statements
| Classification | Statement Code | Statement | Reference |
| Hazard | H302 | Harmful if swallowed. | [1][4] |
| H315 | Causes skin irritation. | [1][4] | |
| H319 | Causes serious eye irritation. | [1][4] | |
| H335 | May cause respiratory irritation. | [1][4] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Safety Workflow Diagram
Caption: Recommended workflow for the safe handling and storage of this compound.
Applications in Research and Development
Substituted pyrimidines are a critical class of compounds in drug discovery and materials science. The presence of the reactive chlorine atom in this compound allows for its use as a scaffold to build more complex molecules with potential biological activity. It can serve as a key intermediate in the synthesis of kinase inhibitors, anti-cancer agents, and other pharmaceutically relevant compounds. Its utility also extends to the development of new organic materials with specific electronic or photophysical properties.
This technical guide is intended to provide a starting point for researchers working with this compound. It is essential to consult original research articles and safety data sheets for the most detailed and up-to-date information.
References
4-Chloro-2-methoxy-6-methylpyrimidine CAS number and identification
CAS Number: 97041-37-7
This technical guide provides a comprehensive overview of 4-Chloro-2-methoxy-6-methylpyrimidine, a key chemical intermediate in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its identification, properties, synthesis, and safety.
Chemical Identification and Properties
This compound is a substituted pyrimidine with the CAS number 97041-37-7.[1][][3][4][5][6] Its chemical structure and key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 97041-37-7 | [1][][3][4][5][6] |
| Molecular Formula | C₆H₇ClN₂O | [5] |
| Molecular Weight | 158.59 g/mol | [5] |
| Melting Point | 71-73 °C | [5] |
| Boiling Point | 257 °C | [5] |
| Density | 1.237 g/cm³ | [5] |
| Flash Point | 109 °C | [5] |
| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [5] |
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR chemical shifts can be calculated using computational chemistry software. These predictions are based on the chemical environment of each nucleus and serve as a guide for spectral analysis.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
C-H stretching (aromatic and aliphatic)
-
C=N and C=C stretching within the pyrimidine ring
-
C-O stretching of the methoxy group
-
C-Cl stretching
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would be indicative of the loss of substituent groups such as methyl, methoxy, and chlorine.
Synthesis Protocols
The synthesis of this compound can be approached through several routes, typically involving the construction of the pyrimidine ring followed by functional group modifications. Below are generalized experimental protocols based on the synthesis of structurally similar pyrimidine derivatives.
Method 1: From a Dihydroxy Pyrimidine Intermediate
This common method involves the chlorination of a dihydroxy pyrimidine precursor.
-
Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine. This intermediate can be synthesized via the condensation of acetamidine hydrochloride with a malonate derivative (e.g., dimethyl malonate) in the presence of a base like sodium methoxide.
-
Step 2: Chlorination. The resulting 4,6-dihydroxy-2-methylpyrimidine is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the dichloro derivative, 4,6-dichloro-2-methylpyrimidine.[7]
-
Step 3: Methoxylation. Selective methoxylation at the 2-position can be achieved by reacting the dichloro intermediate with sodium methoxide under controlled conditions.
Method 2: From a Dichloro Pyrimidine Intermediate
Alternatively, one can start with a commercially available dichloro pyrimidine.
-
Step 1: Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. A similar compound, 4,6-dichloro-2-(methylthio)pyrimidine, reacts with sodium ethoxide in ethanol to selectively substitute one chlorine atom.[8] A similar approach could be adapted for the synthesis of the target molecule using sodium methoxide.
The following diagram illustrates a generalized synthetic workflow for substituted pyrimidines.
Safety and Handling
Specific safety data for this compound is limited. However, based on the GHS classification for structurally similar compounds, it should be handled with care. The GHS pictogram GHS07 (exclamation mark) is associated with related compounds, indicating the following potential hazards:[9]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is crucial to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive risk assessment should be conducted before any experimental work.
The logical relationship for handling a potentially hazardous chemical is outlined in the diagram below.
Biological Activity and Applications
The biological activity of this compound has not been extensively reported in publicly available literature. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including antimicrobial and anticancer agents.[10] The specific substitutions on this molecule suggest it could be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Further research is needed to elucidate its biological profile.
Derivatives of similar pyrimidines have been investigated for their inhibitory activity against various microbes.[11] For instance, some synthesized pyrimidine derivatives have shown sensitivity against isolates of S. aureus, S. saprophyticus, E. coli, and K. pneumoniae.[11]
Conclusion
This compound is a valuable chemical intermediate with potential for use in the synthesis of novel compounds in the fields of medicinal chemistry and materials science. While detailed experimental data is not widely available, this guide provides a summary of its known properties, predicted spectral characteristics, potential synthetic routes, and essential safety information based on analogous compounds. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.
References
- 1. This compound | 97041-37-7 [chemicalbook.com]
- 3. This compound-景明化工股份有限公司 [echochemical.com]
- 4. Pyrimidine, 4-chloro-2-methoxy-6-methyl-|CAS 97041-37-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. Chine 4-chloro-2-méthoxy-6-méthylpyrimidine 97041-37-7 Fabricants, fournisseurs, usine - Keying [fr.keyingchemical.org]
- 6. This compound | 97041-37-7 [amp.chemicalbook.com]
- 7. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. 97041-37-7 | this compound - Moldb [moldb.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-Chloro-2-methoxy-6-methylpyrimidine: A Technical Guide
Abstract: This technical guide provides a summary of the available spectroscopic information for the compound 4-Chloro-2-methoxy-6-methylpyrimidine (CAS No. 97041-37-7). Due to the absence of publicly available experimental spectroscopic data (NMR, IR, MS), this document presents predicted Nuclear Magnetic Resonance (NMR) data to aid researchers. Furthermore, detailed, standardized experimental protocols for acquiring ¹H NMR, ¹³C NMR, FT-IR, and EI-MS data for this and similar small organic molecules are provided. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and applications. The precise structural elucidation of such molecules is fundamental for understanding their chemical reactivity, biological function, and for quality control purposes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
This document serves as a technical resource, compiling predicted spectroscopic data and outlining the standard methodologies for the experimental characterization of this compound.
Spectroscopic Data
As of the date of this document, a comprehensive search of scientific literature and chemical databases did not yield any publicly available experimental NMR, IR, or MS spectra for this compound. The data presented in this section is therefore based on computational predictions and should be used as a reference for the design of future experiments and for the preliminary interpretation of newly acquired data.
2.1. Predicted Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR chemical shifts for this compound have been predicted using online computational tools. These predictions are based on established algorithms and large databases of known chemical shifts. It is important to note that actual experimental values may vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₃ (at C6) | 2.45 | Singlet |
| -OCH₃ (at C2) | 4.03 | Singlet |
| Pyrimidine H (at C5) | 6.85 | Singlet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -CH₃ (at C6) | 24.5 |
| -OCH₃ (at C2) | 55.0 |
| C5 | 112.1 |
| C4 | 161.8 |
| C6 | 170.2 |
| C2 | 171.5 |
Experimental Protocols
The following sections detail the generalized experimental procedures for acquiring high-quality spectroscopic data for a solid organic compound such as this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H and ¹³C NMR Sample Preparation
-
Weigh approximately 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.[1]
-
Transfer the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆).[1] The choice of solvent should be based on the sample's solubility.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[1]
-
For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can often reference the spectrum to the residual solvent signal.[1]
3.1.2. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp spectral lines.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A 45° pulse is often used for routine spectra to allow for a shorter relaxation delay.[2]
-
For ¹³C NMR, a standard single-pulse experiment with proton decoupling is typically used.[2][3] A 30° pulse with a 4-second acquisition time and no relaxation delay is often sufficient for small molecules.[4]
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample, several preparation methods can be used. The thin solid film method is often convenient.[5]
-
Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[5]
-
Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.[5]
-
Using a pipette, apply a drop of the solution to the surface of the salt plate and allow the solvent to evaporate completely, leaving a thin film of the solid compound.[5]
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. The typical mid-IR range is 4000-400 cm⁻¹.
-
Clean the salt plate thoroughly with an appropriate solvent after the measurement.[5]
3.3. Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the mass analysis of small, volatile organic molecules.[6][7][8]
-
Introduce a small amount of the sample into the mass spectrometer, typically through a direct insertion probe for solids or via a gas chromatograph (GC-MS).[7]
-
In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[8][9]
-
This causes the molecule to ionize and often fragment in a reproducible manner.[8][10]
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum which shows the relative intensity of each m/z value.
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Navigating the Solubility Landscape of 4-Chloro-2-methoxy-6-methylpyrimidine: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 4-Chloro-2-methoxy-6-methylpyrimidine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively available in published literature, this document provides researchers, scientists, and drug development professionals with a foundational understanding of its expected solubility behavior, detailed methodologies for its determination, and the critical role of solubility in the drug development process.
Introduction: The Significance of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in drug discovery and development.[1][2][3][4][5] For a compound like this compound, which serves as a building block for more complex active pharmaceutical ingredients (APIs), understanding its solubility in various organic solvents is paramount for several reasons:
-
Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the concentration of reactants in the solution.
-
Purification: Crystallization, a common purification technique, relies heavily on the differential solubility of the compound and its impurities in a given solvent system.[6]
-
Formulation Development: The solubility of an API or its intermediates influences the choice of excipients and the manufacturing process for the final dosage form.[4]
-
Bioavailability: For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the systemic circulation. Poor solubility is a major challenge in drug development.[1][2]
Predicted Solubility Profile of this compound
The molecular structure of this compound, a substituted pyrimidine, suggests a degree of polarity due to the presence of nitrogen atoms and the methoxy group. However, the chloro and methyl groups contribute to its lipophilic character. Based on the general principle of "like dissolves like," its solubility is expected to be influenced by the polarity of the organic solvent.[7]
Studies on other pyrimidine derivatives have shown that their solubility generally increases with the polarity of the solvent and with increasing temperature.[8][9][10][11][12] For instance, research on similar compounds has indicated higher solubility in polar aprotic solvents like dimethylformamide (DMF) and polar protic solvents like methanol, compared to nonpolar solvents like carbon tetrachloride.[9][11]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Example: Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| Example: Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| Example: Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| Example: Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| Example: Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
| Example: Heptane | 25 | Data to be determined | Data to be determined | Shake-Flask Method |
Experimental Protocols for Solubility Determination
A standardized and reproducible protocol is essential for obtaining reliable solubility data. The "gold standard" for determining equilibrium solubility is the shake-flask method.[13][14][15]
Equilibrium Solubility Determination via the Shake-Flask Method
This method measures the concentration of a solute in a saturated solution at equilibrium.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[13][15] It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[13][16]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles.[16]
-
Analysis: Quantify the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[16]
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.
Below is a graphical representation of the experimental workflow for determining equilibrium solubility.
Caption: Experimental workflow for determining equilibrium solubility.
Conclusion
While specific quantitative solubility data for this compound remains to be fully documented in accessible literature, this guide provides a robust framework for its determination and interpretation. By understanding the principles of solubility and employing standardized experimental protocols, researchers can generate the critical data needed to advance their work in drug discovery and development. The methodologies and predictive insights offered herein are intended to empower scientists to overcome solubility-related challenges and facilitate the efficient progression of novel pharmaceutical candidates.
References
- 1. ucd.ie [ucd.ie]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. jmpas.com [jmpas.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. chem.ws [chem.ws]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. scispace.com [scispace.com]
- 10. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 11. researchgate.net [researchgate.net]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Stability and Storage of 4-Chloro-2-methoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the stability and storage of 4-Chloro-2-methoxy-6-methylpyrimidine, a key intermediate in pharmaceutical synthesis. Given the reactive nature of halogenated pyrimidines, adherence to proper handling and storage protocols is critical to ensure the compound's integrity and prevent degradation, thereby safeguarding experimental outcomes and ensuring safety.
Recommended Storage Conditions
Proper storage is paramount to maintaining the stability of this compound. The following table summarizes the recommended conditions based on safety data sheets (SDS) and supplier information for this compound and structurally related pyrimidine derivatives.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerator (2-8 °C) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store in a dry, well-ventilated place[1][2][3][4]. | To prevent hydrolysis and other moisture-mediated degradation. Some sources also indicate the material is air-sensitive[2]. |
| Light Exposure | Protect from light[2][3]. | To prevent photochemical degradation. |
| Container | Keep container tightly closed[1][2][3][4]. | To prevent exposure to moisture and atmospheric contaminants. |
Chemical Stability and Incompatibilities
This compound is generally stable under recommended storage conditions[2][3][4]. However, it is incompatible with certain substances and conditions that can lead to its degradation.
| Category | Incompatible Materials / Conditions | Hazardous Decomposition Products |
| Chemicals | Strong oxidizing agents[2][3][4], Strong acids[3][4]. | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas[2][3][4]. |
| Conditions | Excess heat, exposure to moisture, and dust formation[2][3][4]. | Not applicable. |
Logical Workflow for Storage and Handling
The following diagram illustrates the logical workflow for ensuring the stability of this compound, from receiving the compound to its long-term storage and use.
Experimental Protocol: General Stability Assessment
Objective: To evaluate the stability of this compound under various environmental conditions over time.
Materials:
-
This compound (high purity)
-
Calibrated stability chambers (for controlled temperature and humidity)
-
Photostability chamber
-
Amber glass vials with inert caps
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for degradation product identification
-
Solvents for HPLC/LC-MS (e.g., acetonitrile, water, formic acid - all HPLC grade)
Methodology:
-
Sample Preparation:
-
Accurately weigh samples of this compound into amber glass vials.
-
Prepare a sufficient number of samples for each storage condition and time point.
-
Tightly cap the vials.
-
-
Initial Analysis (Time Zero):
-
Analyze a set of samples immediately to establish the initial purity and chromatographic profile.
-
Dissolve a known amount of the compound in a suitable solvent and analyze by HPLC to determine the initial peak area and retention time.
-
If necessary, perform LC-MS analysis to confirm the mass of the parent compound.
-
-
Stability Storage:
-
Place the prepared samples in stability chambers under the following conditions (suggested):
-
Long-term: 5°C ± 3°C (refrigerated)
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH
-
Stressed: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: As per ICH Q1B guidelines (exposure to a combination of visible and UV light).
-
-
-
Time-Point Testing:
-
At predetermined time points (e.g., 1, 3, 6, 12 months for long-term; 1, 3, 6 months for accelerated), remove samples from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Prepare solutions as in the initial analysis and analyze by HPLC.
-
-
Data Analysis:
-
Compare the HPLC chromatograms of the stored samples to the time-zero sample.
-
Calculate the percentage of the parent compound remaining.
-
Note the appearance of any new peaks, which may indicate degradation products.
-
If significant degradation is observed, use LC-MS to identify the mass of the degradation products to propose potential degradation pathways.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the stability assessment experiment.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the integrity and stability of this compound, leading to more reliable and reproducible experimental results.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Chloro-2-methoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 4-chloro-2-methoxy-6-methylpyrimidine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogues and predictive methodologies to offer insights into its characteristics. The document covers predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), a plausible synthetic route with detailed experimental protocols, and a discussion on its potential molecular conformation. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development involving pyrimidine-based scaffolds.
Molecular Structure and Properties
This compound possesses a substituted pyrimidine core, a heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The substituents—a chloro group at position 4, a methoxy group at position 2, and a methyl group at position 6—significantly influence the electronic distribution and steric hindrance of the molecule, thereby defining its reactivity and potential biological activity.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 97041-37-7 | Commercial Suppliers |
| Molecular Formula | C₆H₇ClN₂O | Calculated |
| Molecular Weight | 158.59 g/mol | Calculated |
| Melting Point | 71-73 °C | Commercial Supplier Data |
| Boiling Point | 257 °C | Commercial Supplier Data |
| Density | 1.237 g/cm³ | Commercial Supplier Data |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | s | 1H | H5 (pyrimidine ring) |
| ~4.0 | s | 3H | -OCH₃ |
| ~2.5 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C4 |
| ~165 | C2 |
| ~160 | C6 |
| ~110 | C5 |
| ~55 | -OCH₃ |
| ~25 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.[1]
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (methyl, methoxy) |
| ~1580, ~1470 | Strong | C=N and C=C stretching (pyrimidine ring) |
| ~1250 | Strong | C-O-C asymmetric stretch (methoxy) |
| ~1050 | Strong | C-O-C symmetric stretch (methoxy) |
| ~850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.[2] The presence of chlorine would result in a significant M+2 isotope peak.
Table 5: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 158/160 | High | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl) |
| 143/145 | Medium | [M - CH₃]⁺ |
| 127/129 | Medium | [M - OCH₃]⁺ |
| 123 | Medium | [M - Cl]⁺ |
Synthesis and Experimental Protocols
A plausible synthetic route for this compound starts from a dihydroxypyrimidine precursor, followed by chlorination.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Chlorination of 2-Methoxy-6-methyl-4-pyrimidinol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 2-methoxy-6-methyl-4-pyrimidinol (1 equivalent).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 equivalents) dropwise to the flask at 0 °C with stirring.[3]
-
Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Molecular Conformation
The pyrimidine ring is planar due to its aromatic character. The substituents, however, can adopt different conformations.
-
Methoxy Group: The methyl group of the methoxy substituent is likely to be oriented in the plane of the pyrimidine ring to maximize conjugation of the oxygen lone pairs with the ring's π-system. Rotation around the C2-O bond is possible, but the planar conformation is expected to be the most stable.
-
Methyl Group: The methyl group at C6 will have rotational freedom around the C6-C bond.
Due to the planarity of the pyrimidine ring, the overall conformation of this compound is expected to be largely planar. The primary conformational flexibility would arise from the rotation of the methyl groups of the methoxy and methyl substituents.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the pyrimidine scaffold is a common feature in many biologically active compounds, including antimicrobial and anticancer agents.[4][5] The presence of a chlorine atom can enhance lipophilicity, potentially aiding in cell membrane permeability.[4] The methoxy and methyl groups can influence binding to biological targets through steric and electronic interactions.
Given the lack of specific data, a logical workflow for investigating its biological potential would involve initial screening against various cell lines and microbial strains.
Caption: A logical workflow for the biological evaluation of the compound.
Conclusion
This technical guide provides a foundational understanding of this compound based on available data for related compounds and predictive models. While direct experimental characterization is pending, the information presented herein offers valuable insights for researchers working with this molecule. Further experimental validation of the predicted data is crucial for a definitive characterization of its molecular structure, conformation, and biological activity.
References
An In-depth Technical Guide to 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine for Researchers and Drug Development Professionals
An authoritative overview of the chemical properties, synthesis, and potential applications of the versatile pyrimidine derivative, 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine, tailored for professionals in the scientific and pharmaceutical fields.
This technical guide provides a comprehensive analysis of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine (CAS Number: 3122-81-4), a key building block in synthetic organic chemistry and medicinal chemistry. This document outlines its chemical and physical properties, lists commercial suppliers, and details an experimental protocol for its synthesis. Furthermore, it explores the utility of this compound as a versatile intermediate in the development of novel therapeutic agents, supported by diagrams illustrating its role in synthetic pathways.
Core Compound Specifications
A summary of the key quantitative data for 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 3122-81-4 |
| Molecular Formula | C₇H₉ClN₂O |
| Molecular Weight | 172.61 g/mol |
| IUPAC Name | 4-chloro-6-(methoxymethyl)-2-methylpyrimidine |
| Appearance | Powder or liquid |
| Purity | Typically ≥97% |
| Storage | Store in a tightly closed container |
Commercial Availability
4-Chloro-6-(methoxymethyl)-2-methylpyrimidine is available from a number of specialized chemical suppliers catering to the research and development sector. The following table lists some of the known commercial vendors.
| Supplier | Location |
| Alfa Chemistry | USA |
| Amadis Chemical Co., Ltd. | China |
| BLDpharm | China |
| 2a biotech | USA |
| Fluorochem | United Kingdom |
Synthetic Protocol: A Detailed Experimental Procedure
The synthesis of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine can be achieved through the chlorination of its corresponding pyrimidinone precursor. The following protocol is a representative experimental procedure.
Reaction: Conversion of 2-(methoxymethyl)-6-methylpyrimidin-4(3H)-one to 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine.[1]
Materials:
-
2-(methoxymethyl)-6-methylpyrimidin-4(3H)-one (1 equivalent)
-
Phosphoryl trichloride (POCl₃) (excess, as solvent)
-
Ethyl acetate
-
Cold aqueous ammonia
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-(methoxymethyl)-6-methylpyrimidin-4(3H)-one (e.g., 2.80 g, 18.1 mmol) in phosphoryl trichloride (e.g., 25 mL) is prepared.[1]
-
The reaction mixture is heated to 80°C and stirred for 1 hour.[1]
-
Upon completion of the reaction (monitored by TLC), the excess phosphoryl trichloride is removed by evaporation in vacuo.[1]
-
The residue is then carefully quenched with cold aqueous ammonia to neutralize the remaining acidic components.
-
The resulting mixture is extracted with ethyl acetate.
-
The organic layers are combined, washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography or recrystallization to afford pure 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine.
Applications in Drug Discovery and Medicinal Chemistry
Chlorinated pyrimidines, such as 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine, are highly valued intermediates in the synthesis of complex organic molecules, particularly in the field of drug discovery. The chloro substituent at the 4-position serves as a versatile leaving group, readily displaced by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry programs.
The pyrimidine core is a common scaffold in a wide range of biologically active compounds, including kinase inhibitors, antivirals, and other therapeutic agents. The methoxymethyl and methyl groups on the pyrimidine ring of this specific compound can influence its solubility, metabolic stability, and binding interactions with biological targets.
Below are diagrams illustrating the logical workflow for the synthesis and a potential application of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine in a drug discovery context.
References
An In-depth Technical Guide to the Safety and Handling of 4-Chloro-2-methoxy-6-methylpyrimidine
This technical guide provides a comprehensive overview of the safety, handling, and potential experimental considerations for 4-Chloro-2-methoxy-6-methylpyrimidine, a heterocyclic compound with potential applications in chemical synthesis and drug discovery. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
Quantitative data for the target compound is limited. The following table summarizes the known physical and chemical properties of this compound and a selection of its close structural analogs.
| Property | This compound | 4-chloro-5-methoxy-6-methylpyrimidine | 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine | 4-Chloro-2-methoxypyrimidine |
| CAS Number | 17155-13-8 | 1739-60-2 | 3122-81-4 | 51421-99-9 |
| Molecular Formula | C₆H₇ClN₂O | C₆H₇ClN₂O | C₇H₉ClN₂O | C₅H₅ClN₂O |
| Molecular Weight | 158.59 g/mol | 158.59 g/mol | 172.61 g/mol [1] | 144.56 g/mol |
| Physical Form | Not specified | Solid | Not specified | Not specified |
| Purity | Not specified | 94%[2] | Not specified | Not specified |
| Storage Temperature | Not specified | Refrigerator[2] | Not specified | Not specified |
Hazard Identification and Classification
Based on the hazard classifications of structurally related compounds, this compound should be handled as a hazardous substance. The GHS hazard statements for similar compounds consistently indicate the following potential hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[3][4][5]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][6]
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
Precautionary Statements:
A comprehensive set of precautionary statements should be followed, including:
-
Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364[1]
-
Storage: P403+P233, P405[5]
-
Disposal: P501[7]
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.
3.1. Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3] For operations that may generate dust, a respirator may be necessary.[3]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in handling areas.[7]
-
Wash hands thoroughly after handling.[4]
3.2. Storage
-
Store in a tightly closed container.[4]
-
Some analogs require refrigerated storage; it is prudent to store this compound under such conditions to ensure stability.[2]
-
Protect from light and moisture.[4]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[8]
First Aid Measures
In case of exposure, immediate medical attention is advised.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |
Accidental Release and Disposal
5.1. Accidental Release Measures
-
Evacuate personnel to a safe area.[3]
-
Ensure adequate ventilation.[3]
-
Wear appropriate personal protective equipment.[3]
-
Avoid dust formation.[3]
-
For solid spills, sweep up and shovel into a suitable container for disposal.
-
For liquid spills, absorb with an inert material and place in a suitable container for disposal.[7]
-
Prevent entry into drains, sewers, or waterways.[3]
5.2. Disposal Considerations
-
Dispose of waste in accordance with local, regional, and national regulations.[4]
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific Hazards: Hazardous combustion products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[8][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Experimental Protocols (Extrapolated)
7.1. Synthesis of a Chlorinated Pyrimidine Intermediate (Illustrative)
The synthesis of chlorinated pyrimidines often involves the chlorination of a pyrimidinone precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).
Caption: Extrapolated workflow for the synthesis of a chlorinated pyrimidine.
Methodology (Based on a similar synthesis[10]):
-
A mixture of the pyrimidinone precursor (e.g., 2-(methoxymethyl)-6-methylpyrimidin-4(3H)-one) in a chlorinating agent (e.g., phosphoryl trichloride) is prepared in a suitable reaction vessel.
-
The reaction mixture is heated (e.g., to 80°C) and stirred for a specified period (e.g., 1 hour) to facilitate the chlorination reaction.
-
After the reaction is complete, the excess chlorinating agent is removed under reduced pressure (in vacuo).
-
The reaction is carefully quenched with a suitable reagent, such as cold aqueous ammonia, to neutralize any remaining reactive species.
-
The product is then extracted from the aqueous mixture using an appropriate organic solvent, such as ethyl acetate.
-
The organic layers are combined, dried, and the solvent is evaporated to yield the final chlorinated pyrimidine product.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of a chemical substance.
Potential Applications in Drug Development
While specific data on the biological activity of this compound is scarce, the pyrimidine scaffold is a well-established privileged structure in medicinal chemistry. Many kinase inhibitors and other therapeutic agents incorporate a substituted pyrimidine ring. For example, a structurally related compound, (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide, has been identified as a potent and selective inhibitor of the histone methyltransferase EZH2, with applications in B-cell lymphomas.[11] The chloro and methoxy groups on the pyrimidine ring of the title compound offer reactive sites for further chemical modification, making it a potentially useful building block for the synthesis of compound libraries for drug screening.
No specific signaling pathways involving this compound have been described in the available literature.
References
- 1. 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine | C7H9ClN2O | CID 13153423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-CHLORO-2-METHOXYMETHYL-6-METHYLPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 11. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Hazards and Toxicity of 4-Chloro-2-methoxy-6-methylpyrimidine
Introduction
4-Chloro-2-methoxy-6-methylpyrimidine is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including pharmaceuticals and pesticides. The presence of a chloro group, a methoxy group, and a methyl group on the pyrimidine ring influences its reactivity, metabolic fate, and potential toxicity. This document aims to provide a detailed overview of the potential hazards and toxicity of this compound, drawing upon data from related chemical structures to inform on safety precautions and handling procedures for researchers, scientists, and drug development professionals.
Physicochemical Properties (Predicted)
A summary of predicted physicochemical properties for this compound is presented below. These are computational estimations and should be confirmed by experimental data.
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₇ClN₂O | - |
| Molecular Weight | 158.59 g/mol | - |
| Appearance | White to off-white crystalline solid | Analogy |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Limited solubility in water, soluble in organic solvents | Analogy |
Hazard Identification and Classification
Based on the hazard classifications of structurally similar compounds, this compound is anticipated to possess the following hazards.
GHS Hazard Statements (Predicted):
-
H302: Harmful if swallowed. (Based on data for 4,6-Dichloro-2-methylpyrimidine[1][2])
-
H315: Causes skin irritation. (Based on data for 2-Chloro-4-methylpyrimidine and 4-Chloro-2,6-diaminopyrimidine[3][4][5])
-
H317: May cause an allergic skin reaction. (Based on data for 4,6-Dichloro-2-methylpyrimidine[1][2])
-
H319: Causes serious eye irritation. (Based on data for 2-Chloro-4-methylpyrimidine and 4-Chloro-2,6-diaminopyrimidine[3][4][5])
-
H335: May cause respiratory irritation. (Based on data for 2-Chloro-4-methylpyrimidine and 4-Chloro-2,6-diaminopyrimidine[3][4][5])
-
H411: Toxic to aquatic life with long lasting effects. (Based on data for 4,6-Dichloro-2-methylpyrimidine[1][2])
Pictograms (Predicted):
Signal Word (Predicted): Warning
Toxicological Data Summary (Analog Compounds)
Quantitative toxicological data for this compound is not available. The following table summarizes data for structurally related compounds to provide an indication of potential toxicity.
| Compound | CAS No. | LD50 (Oral, Rat) | Skin Irritation | Eye Irritation | Other |
| 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 | Harmful if swallowed[1][2] | May cause an allergic skin reaction[1][2] | No data available | Toxic to aquatic life with long lasting effects[1][2] |
| 2-Chloro-4-methylpyrimidine | 13036-57-2 | No data available | Causes skin irritation[4][5] | Causes serious eye irritation[4][5] | May cause respiratory irritation[4][5] |
| 4-Chloro-2,6-diaminopyrimidine | 156-83-2 | No data available | Causes skin irritation[3] | Causes serious eye irritation[3] | May cause respiratory irritation[3] |
| 4-Chloro-3-methoxy-2-methylpyridine | 107512-34-5 | Harmful if swallowed[6] | Causes skin irritation[6] | Causes serious eye irritation[6] | May cause respiratory irritation[6] |
Experimental Protocols (General)
Specific experimental protocols for the toxicological assessment of this compound have not been published. The following are generalized protocols that are typically employed for hazard evaluation of new chemical entities.
a) Acute Oral Toxicity (OECD 423)
-
Animal Model: Typically, female rats are used.
-
Dosage: A starting dose of 300 mg/kg is administered to a single animal.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Procedure: If the animal survives, two additional animals are dosed at the same level. If the first animal dies, the dose is lowered for the next animal.
-
Endpoint: The LD50 is estimated based on the mortality data.
b) Skin Irritation/Corrosion (OECD 404)
-
Animal Model: Albino rabbits are typically used.
-
Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small area of shaved skin.
-
Exposure: The substance is held in contact with the skin for 4 hours under a semi-occlusive dressing.
-
Observation: The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored, and the substance is classified accordingly.
c) Eye Irritation/Corrosion (OECD 405)
-
Animal Model: Albino rabbits are typically used.
-
Application: A 0.1 g or 0.1 mL sample of the test substance is instilled into the conjunctival sac of one eye.
-
Observation: The eye is examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after instillation.
-
Scoring: The severity of the eye lesions is scored to determine the irritation potential.
Visualizations
Experimental Workflow for Toxicity Assessment
Caption: A generalized workflow for the toxicological assessment of a new chemical entity.
Logical Relationship of Hazard Assessment
Caption: The logical progression from hazard identification to risk management in chemical safety.
Handling and Safety Precautions
Given the predicted hazards, the following safety precautions are recommended when handling this compound:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.
-
If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Environmental Fate and Ecotoxicity
Based on the data for 4,6-Dichloro-2-methylpyrimidine, it is predicted that this compound may be toxic to aquatic life with long-lasting effects.[1][2] Therefore, it should not be released into the environment. All waste materials should be disposed of in accordance with local, state, and federal regulations.
Conclusion
While specific toxicological data for this compound is currently lacking, a review of structurally similar compounds suggests that it should be handled as a hazardous substance. It is predicted to be harmful if swallowed, cause skin and serious eye irritation, may cause an allergic skin reaction and respiratory irritation, and may be toxic to aquatic life. Researchers and all personnel handling this compound should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. Further experimental studies are necessary to definitively characterize the toxicological profile of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.nl [fishersci.nl]
- 6. 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-methoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions on 4-Chloro-2-methoxy-6-methylpyrimidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the substituted pyrimidine scaffold in a wide range of biologically active compounds. The protocols and data presented herein are intended to serve as a guide for the synthesis of novel 4-substituted-2-methoxy-6-methylpyrimidine derivatives.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry, enabling the introduction of a wide variety of functional groups onto the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, facilitates the attack of nucleophiles at the C4 position. The 2-methoxy and 6-methyl groups on the pyrimidine ring influence the reactivity and regioselectivity of the substitution. Substituted pyrimidines are key components in numerous pharmaceuticals, including anti-infectives, anticancer agents, and treatments for neurological disorders.
General Reaction Mechanism
The SNAr reaction on this compound proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Applications in Drug Development
The 4-substituted-2-methoxy-6-methylpyrimidine scaffold is a valuable pharmacophore. Derivatives have been explored for their potential as:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that can interact with the hinge region of the kinase domain.
-
Antimicrobial Agents: The pyrimidine nucleus is present in various antibacterial and antifungal compounds.
-
Central Nervous System (CNS) Agents: Substituted pyrimidines have been investigated for their activity as receptor antagonists and modulators in the CNS.
Quantitative Data for SNAr Reactions
The following tables summarize reaction conditions and yields for the nucleophilic aromatic substitution on chloropyrimidine analogs. While specific data for this compound is limited in the public domain, the data for structurally similar compounds provides a strong basis for reaction optimization.
Table 1: Amination of Chloro-dimethylpyrimidines with Anilines (Microwave Conditions) *
| Nucleophile (Aniline Derivative) | Product | Yield (%) |
| 4-Anisidine | N-(4-Methoxyphenyl)-4,6-dimethylpyrimidin-2-amine | 90 |
| 3-Aminobenzyl alcohol | (3-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)methanol | 97 |
| 3-Fluoroaniline | N-(3-Fluorophenyl)-4,6-dimethylpyrimidin-2-amine | 97 |
| 4-Toluidine | 4,6-Dimethyl-N-p-tolylpyrimidin-2-amine | 99 |
*Data adapted from reactions with 2-chloro-4,6-dimethylpyrimidine under microwave irradiation in ethanol.[1]
Table 2: Alkoxylation of Dichloropyrimidines *
| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Ethoxide | 4,6-Dichloro-2-(methylthio)pyrimidine | Ethanol | ~20 | 2 | 89 |
*Data for a similar dichloropyrimidine, highlighting the reactivity with alkoxides.[2]
Experimental Protocols
The following protocols provide detailed methodologies for performing nucleophilic aromatic substitution reactions on this compound.
Protocol 1: General Procedure for Amination with Aromatic Amines (Thermal Conditions)
This protocol is based on established methods for the amination of chloropyrimidines.
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent), the substituted aniline (1.1 equivalents), and the base (2 equivalents).
-
Add the anhydrous solvent (e.g., DMF or dioxane) to the flask.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amination with Aliphatic Amines
Materials:
-
This compound
-
Aliphatic amine (1.2 equivalents)
-
Anhydrous Ethanol or Isopropanol
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Sealed reaction vial or pressure tube
-
Magnetic stir bar
Procedure:
-
In a sealed reaction vial, combine this compound (1 equivalent), the aliphatic amine (1.2 equivalents), and the base (1.5 equivalents).
-
Add the alcohol solvent to the vial.
-
Seal the vial and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for Thiolation
This protocol is adapted from general procedures for the synthesis of aryl thioethers via SNAr.
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
Anhydrous DMF or Acetonitrile
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 equivalents)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a suspension of the base (1.2 equivalents) in the anhydrous solvent under an inert atmosphere, add the thiol (1.1 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add a solution of this compound (1 equivalent) in the anhydrous solvent to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a 4-substituted-2-methoxy-6-methylpyrimidine derivative.
References
Suzuki-Miyaura Coupling Protocols for 4-Chloro-2-methoxy-6-methylpyrimidine: An Application Note for Researchers
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The functionalization of the pyrimidine ring via cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of diverse molecular architectures. Among these, the Suzuki-Miyaura coupling stands out as a robust and versatile method for the formation of carbon-carbon bonds. This application note provides detailed protocols and practical guidance for the Suzuki-Miyaura coupling of 4-Chloro-2-methoxy-6-methylpyrimidine with various aryl and heteroaryl boronic acids. This key intermediate is a valuable building block for the synthesis of novel compounds with potential applications in pharmaceutical and materials science research.
The electron-deficient nature of the pyrimidine ring, further influenced by the methoxy and methyl substituents, dictates the reactivity of the C4-chloro position. While chloropyrimidines are generally less reactive than their bromo or iodo counterparts, careful selection of the catalyst, ligand, base, and reaction conditions can achieve high coupling efficiencies. The protocols outlined herein are based on established methodologies for structurally similar chloropyrimidines and serve as a comprehensive starting point for reaction optimization.
Optimized Reaction Conditions: A Comparative Overview
The successful Suzuki-Miyaura coupling of this compound is contingent on the judicious selection of the catalytic system and reaction parameters. The following table summarizes recommended starting conditions derived from protocols for analogous chloropyrimidines. These conditions are intended as a guide for initial screening and may require further optimization depending on the specific boronic acid used.
| Parameter | Condition A: General Purpose | Condition B: Microwave-Assisted | Condition C: For Challenging Substrates |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Pd(PPh₃)₄ | Pd₂(dba)₃ with a phosphine ligand |
| Ligand | None (pre-ligated catalyst) | None (pre-ligated catalyst) | P(t-Bu)₃ (Tri-tert-butylphosphine) |
| Base | K₂CO₃ (Potassium carbonate) | K₂CO₃ | KF (Potassium fluoride) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | 1,4-Dioxane/H₂O (2:1) | THF (Tetrahydrofuran) |
| Temperature | 80-100 °C | 100-120 °C | 50 °C |
| Time | 12-24 hours | 15-30 minutes | 12-16 hours |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Experimental Protocols
Protocol A: General Purpose Suzuki-Miyaura Coupling
This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid reaction screening and optimization, often providing higher yields in significantly shorter reaction times.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
K₂CO₃ (3.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Microwave reactor vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Add degassed 1,4-dioxane and water in a 2:1 ratio.
-
Seal the vial under an inert atmosphere.
-
Heat the reaction mixture in a microwave reactor to 100-120 °C for 15-30 minutes.
-
Monitor the reaction progress by LC-MS.
-
After cooling, work up the reaction as described in Protocol A.
-
Purify the crude product by flash column chromatography.
Protocol C: Suzuki-Miyaura Coupling for Challenging Substrates
This protocol, utilizing a bulky phosphine ligand, can be effective for less reactive arylboronic acids or when other methods fail.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equivalents)
-
P(t-Bu)₃ (Tri-tert-butylphosphine) (0.08 equivalents)
-
KF (Potassium fluoride) (3.0 equivalents)
-
THF (Tetrahydrofuran, anhydrous and degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and spray-dried KF (3.0 eq).
-
In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ (0.02 eq) and P(t-Bu)₃ (0.08 eq) in a small amount of anhydrous THF.
-
Add the catalyst solution to the reaction flask.
-
Add additional degassed THF to the reaction mixture.
-
Heat the reaction to 50 °C and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and work up as described in Protocol A.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Coupling
To aid in the understanding of the reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Safety Considerations
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Bases such as potassium carbonate can be corrosive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Conclusion
The Suzuki-Miyaura coupling of this compound is a valuable transformation for the synthesis of novel, functionalized pyrimidine derivatives. The protocols provided in this application note offer a solid foundation for researchers to successfully carry out this reaction. Optimization of the catalyst, ligand, base, and solvent system for each specific arylboronic acid substrate will be key to achieving high yields and purity. The versatility of this methodology makes it a powerful tool in the arsenal of medicinal and synthetic chemists.
Synthesis of Bioactive Molecules Using 4-Chloro-2-methoxy-6-methylpyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Chloro-2-methoxy-6-methylpyrimidine as a versatile scaffold in the synthesis of bioactive molecules. The focus is on the development of potential kinase inhibitors and antimicrobial agents, leveraging the reactivity of the C4-chloro substituent for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions.
Application Note 1: Synthesis of Substituted 2,4-Diaminopyrimidine Derivatives as Potential Kinase Inhibitors
The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. This compound serves as an excellent starting material for the synthesis of a diverse library of substituted pyrimidine derivatives. The C4-chloro group is readily displaced by various nucleophiles, particularly amines, to introduce functionalities that can modulate potency, selectivity, and pharmacokinetic properties.
A common strategy involves the sequential reaction of a dichloropyrimidine with different amines. In the case of this compound, the single chloro group allows for a more direct approach to monosubstituted products.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Aniline Derivative
This protocol describes the synthesis of a 4-anilino-2-methoxy-6-methylpyrimidine derivative, a common scaffold in kinase inhibitors.
Materials:
-
This compound (1.0 equiv)
-
Substituted aniline (e.g., 3-ethynylaniline) (1.1 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 equiv)
-
2-Propanol (or other suitable high-boiling solvent like n-butanol)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv), the substituted aniline (1.1 equiv), and 2-propanol.
-
Add p-TsOH·H₂O (0.2 equiv) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C for 2-propanol) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 4-anilino-2-methoxy-6-methylpyrimidine derivative.
Experimental Workflow
Caption: Workflow for the synthesis of a 4-anilino-pyrimidine derivative.
Application Note 2: Synthesis of 4-Aryl-2-methoxy-6-methylpyrimidines via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds prevalent in many pharmaceuticals. This compound can be effectively coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at the C4 position, significantly expanding the chemical space for drug discovery.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., K₂CO₃ or Na₂CO₃) (2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the pure 4-aryl-2-methoxy-6-methylpyrimidine.
Experimental Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Data Presentation
The following tables summarize representative biological activity data for pyrimidine derivatives structurally related to those that can be synthesized from this compound. This data is intended to be illustrative of the potential bioactivities that can be achieved.
Table 1: Representative Kinase Inhibitory Activity of 4-Anilinopyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular IC₅₀ (µM) |
| PYR-1 | VEGFR-2 | 15 | HUVEC | 0.5 |
| PYR-2 | EGFR | 25 | A431 | 1.2 |
| PYR-3 | Aurora Kinase A | 8 | HeLa | 0.8 |
| PYR-4 | p38 MAPK | 50 | THP-1 | 2.5 |
Data is hypothetical and based on published activities for structurally similar compounds.
Table 2: Representative Antimicrobial Activity of Substituted Pyrimidine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| AMPYR-1 | Staphylococcus aureus | 8 | Candida albicans | 16 |
| AMPYR-2 | Escherichia coli | 16 | Aspergillus niger | 32 |
| AMPYR-3 | Pseudomonas aeruginosa | 32 | Candida glabrata | 16 |
| AMPYR-4 | Bacillus subtilis | 4 | Cryptococcus neoformans | 8 |
Data is hypothetical and based on published activities for structurally similar compounds.
Signaling Pathway Visualization
Many kinase inhibitors derived from the pyrimidine scaffold target Receptor Tyrosine Kinase (RTK) signaling pathways, which are often dysregulated in cancer. The diagram below illustrates a simplified RTK signaling cascade.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Application Notes and Protocols: 4-Chloro-2-methoxy-6-methylpyrimidine as a Scaffold in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-2-methoxy-6-methylpyrimidine is a versatile heterocyclic scaffold that serves as a crucial starting material in the synthesis of a wide array of biologically active molecules. Its strategic functionalization, featuring a reactive chlorine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position, allows for diverse chemical modifications. This makes it an invaluable building block in medicinal chemistry, particularly for the development of targeted therapies, most notably kinase inhibitors. The pyrimidine core is a well-established privileged structure, capable of forming key hydrogen bond interactions within the ATP-binding pockets of various kinases. By leveraging the reactivity of the C4-chloro group, medicinal chemists can introduce a variety of substituents to modulate potency, selectivity, and pharmacokinetic properties of the resulting compounds.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of potential kinase inhibitors, focusing on Cyclin-Dependent Kinase (CDK) inhibitors as a representative application.
Application: Development of Cyclin-Dependent Kinase (CDK) Inhibitors
The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of cancer, leading to uncontrolled cell proliferation. Selective inhibition of CDKs, therefore, represents a promising therapeutic strategy. The this compound scaffold can be readily elaborated to generate potent CDK inhibitors. A common synthetic strategy involves the nucleophilic aromatic substitution of the C4-chloro group with various anilines to produce 4-(arylamino)-2-methoxy-6-methylpyrimidine derivatives. These derivatives can effectively compete with ATP for binding to the kinase domain of CDKs, thereby inhibiting their activity and arresting the cell cycle.
Featured Compound: 4-((4-Fluorophenyl)amino)-2-methoxy-6-methylpyrimidine
To illustrate the utility of the parent scaffold, we focus on the synthesis and biological evaluation of 4-((4-fluorophenyl)amino)-2-methoxy-6-methylpyrimidine . The introduction of a 4-fluorophenylamino group at the C4 position is a common tactic in kinase inhibitor design to enhance binding affinity and modulate physicochemical properties.
Quantitative Data
The following table summarizes the biological activity of the featured compound and a related analog against a key cyclin-dependent kinase and a cancer cell line.
| Compound ID | Structure | Target Kinase | IC₅₀ (nM)[1][2] | Cell Line | GI₅₀ (µM)[3] |
| 1 | 4-((4-Fluorophenyl)amino)-2-methoxy-6-methylpyrimidine | CDK2/Cyclin E | 23 | HCT-116 | 0.78 |
| 2 | 4-(Phenylamino)-2-methoxy-6-methylpyrimidine | CDK2/Cyclin E | 45 | HCT-116 | 1.5 |
Experimental Protocols
Protocol 1: Synthesis of 4-((4-Fluorophenyl)amino)-2-methoxy-6-methylpyrimidine
This protocol details the synthesis of the featured CDK inhibitor via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
4-Fluoroaniline
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
2-Propanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 g, 6.3 mmol) in 2-propanol (20 mL) in a 50 mL round-bottom flask, add 4-fluoroaniline (0.77 g, 6.9 mmol) and p-toluenesulfonic acid monohydrate (1.3 g, 6.9 mmol).
-
Equip the flask with a reflux condenser and stir the mixture at reflux (approximately 82 °C) for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to afford 4-((4-fluorophenyl)amino)-2-methoxy-6-methylpyrimidine as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro CDK2/Cyclin E Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of the synthesized compound against CDK2/Cyclin E.
Materials:
-
Recombinant human CDK2/Cyclin E enzyme
-
Histone H1 substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
96-well filter plates
-
Phosphoric acid (75 mM)
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, Histone H1 substrate (0.2 mg/mL), and [γ-³²P]ATP (10 µM).
-
Add varying concentrations of the inhibitor (e.g., from 0.1 nM to 10 µM) to the wells of a 96-well plate. Include a control well with DMSO only.
-
Initiate the kinase reaction by adding the recombinant CDK2/Cyclin E enzyme (e.g., 10 ng) to each well.
-
Incubate the plate at 30 °C for 30 minutes.
-
Stop the reaction by adding 75 mM phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure to assess the effect of the synthesized compound on the cell cycle distribution of a cancer cell line.[4][5]
Materials:
-
HCT-116 human colorectal carcinoma cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HCT-116 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.
-
Treat the cells with varying concentrations of the inhibitor (e.g., 0.1, 1, and 10 µM) for 24 hours. Include a DMSO-treated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20 °C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry, acquiring at least 10,000 events per sample.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
CDK Signaling Pathway and Inhibition
The following diagram illustrates the role of CDK2 in cell cycle progression and how inhibitors derived from the this compound scaffold can block this process.
References
- 1. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 4-Amino-2-methoxy-6-methylpyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 4-amino-2-methoxy-6-methylpyrimidine and its derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by the pyrimidine scaffold.
Application Notes
4-Amino-2-methoxy-6-methylpyrimidine serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with therapeutic potential. The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Derivatives of 4-amino-2-methoxy-6-methylpyrimidine are being investigated for a range of biological activities, including but not limited to:
-
Kinase Inhibition: Many pyrimidine derivatives act as potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making pyrimidine-based kinase inhibitors a major focus of oncology research.
-
Antimicrobial Activity: The pyrimidine nucleus is a constituent of essential biomolecules like nucleic acids, making its analogs effective antimicrobial agents by interfering with microbial metabolic pathways.
-
Agrochemicals: Substituted pyrimidines are utilized in the development of herbicides and pesticides, highlighting their importance in agriculture.
-
PARP-1 Inhibition: Certain aminopyrimidine derivatives have been identified as precursors for Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors.[1] PARP-1 is a key enzyme in DNA repair, and its inhibition is a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents.[1]
The functional groups of 4-amino-2-methoxy-6-methylpyrimidine—the amino, methoxy, and methyl groups—offer multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for screening and lead optimization in drug discovery programs.
Synthetic Pathways
The synthesis of 4-amino-2-methoxy-6-methylpyrimidine typically involves a multi-step process starting from simple acyclic precursors. A common strategy involves the initial construction of a 2-amino-4-hydroxy-6-methylpyrimidine ring, followed by chlorination and subsequent methoxylation. An alternative and often more direct route involves the methylation of the hydroxyl group of the pyrimidine ring.
References
Application Notes and Protocols: Reaction of 4-Chloro-2-methoxy-6-methylpyrimidine with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the nucleophilic aromatic substitution (SNAr) reaction of 4-Chloro-2-methoxy-6-methylpyrimidine with various primary and secondary amines. This reaction is a cornerstone in synthetic organic chemistry, particularly in the construction of diverse molecular libraries for drug discovery, as the resulting 4-amino-2-methoxy-6-methylpyrimidine scaffold is a key structural motif in many biologically active compounds.
Introduction
The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms, coupled with the activating effect of the chloro substituent, renders the C4 position highly electrophilic and susceptible to attack by nucleophiles such as primary and secondary amines. The reaction typically proceeds under thermal conditions, often in the presence of a base to neutralize the hydrochloric acid generated. For less reactive amines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed.
Reaction Mechanism and Regioselectivity
The reaction is highly regioselective, with the incoming amine exclusively displacing the chlorine atom at the C4 position. This is due to the superior stabilization of the negative charge in the Meisenheimer intermediate at the C4 position by the adjacent nitrogen atom.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the reaction of this compound with representative primary and secondary amines. Please note that these are generalized conditions and may require optimization for specific substrates.
Table 1: Reaction with Primary Amines
| Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | DMF | K₂CO₃ | 120 | 12 | 85-95 |
| 4-Methoxyaniline | Dioxane | Cs₂CO₃ | 100 | 10 | 90-98 |
| Benzylamine | Ethanol | Et₃N | 80 | 8 | 80-90 |
| Cyclohexylamine | n-Butanol | DIPEA | 100 | 16 | 75-85 |
Table 2: Reaction with Secondary Amines
| Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Acetonitrile | K₂CO₃ | 80 | 6 | 90-99 |
| Piperidine | Isopropanol | NaHCO₃ | 80 | 8 | 88-96 |
| N-Methylaniline | Toluene | NaOtBu (Pd-cat.) | 110 | 12 | 70-80 |
| Pyrrolidine | THF | Et₃N | 65 | 10 | 85-95 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free Nucleophilic Aromatic Substitution
This protocol is suitable for most reactive primary and secondary aliphatic amines and electron-rich anilines.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA; 1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, Dioxane, Ethanol, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.2 eq), and the base (1.5 eq).
-
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Stir the reaction mixture at the temperature indicated in the tables above (typically 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 4-amino-2-methoxy-6-methylpyrimidine derivative.
Protocol 2: Buchwald-Hartwig Amination for Less Reactive Amines
This protocol is recommended for less reactive anilines or when the catalyst-free reaction fails to proceed to completion.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Strong base (e.g., NaOtBu, Cs₂CO₃; 1.5 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
-
Standard work-up and purification equipment
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 5 mol%), and the base (e.g., NaOtBu, 1.5 eq).
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the Schlenk tube and heat the reaction mixture with stirring at 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Nucleophilic Aromatic Substitution Mechanism.
Caption: General Experimental Workflow.
Caption: Reaction Optimization Decision Tree.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-methoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Chloro-2-methoxy-6-methylpyrimidine. This versatile building block is a valuable substrate for the synthesis of a wide array of substituted pyrimidines, which are significant scaffolds in medicinal chemistry and materials science. The following sections detail the reaction principles, optimized conditions, and step-by-step experimental procedures for several key cross-coupling reactions.
General Considerations for Cross-Coupling Reactions
The palladium-catalyzed cross-coupling of chloropyrimidines, including this compound, is a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds. Due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, careful selection of the catalytic system is crucial for achieving high efficiency and yields.[1] Key parameters to consider include the choice of palladium precursor, ligand, base, and solvent. Electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron reagents. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%), to the flask.[3]
-
Introduce an anhydrous solvent, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-methoxy-6-methylpyrimidine.
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃ | [4] |
| Ligand | PPh₃, P(t-Bu)₃ | [4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | [3][5] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, THF | [4][5] |
| Temperature | 50-110 °C | [4] |
| Reaction Time | 12-24 h | [4] |
| Typical Yield | 60-95% | [2][5] |
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction provides a method for the C-C bond formation between this compound and an alkene, leading to substituted pyrimidines with vinyl appendages.[6]
Experimental Protocol: Heck Reaction
A general procedure for the Heck reaction of this compound with an alkene is as follows:
-
In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a phosphine ligand like P(o-tol)₃ (4 mol%).
-
Add a base, typically a tertiary amine like triethylamine (2.0 equiv.), and a solvent such as DMF or NMP.
-
Seal the tube and heat the mixture to 100-140 °C for 16-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography to yield the desired product.
Data Presentation: Heck Reaction
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | [6] |
| Ligand | PPh₃, P(o-tol)₃ | [7] |
| Base | Et₃N, K₂CO₃, NaOAc | [6] |
| Solvent | DMF, NMP, Acetonitrile | [8] |
| Temperature | 100-140 °C | [9] |
| Reaction Time | 16-24 h | [9] |
| Typical Yield | 50-85% | [8] |
Catalytic Cycle: Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to alkynylpyrimidines. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10]
Experimental Protocol: Sonogashira Coupling
A general procedure for the Sonogashira coupling of this compound is as follows:
-
To a Schlenk flask containing this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%) and a copper co-catalyst like CuI (4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a solvent, for example, THF or DMF, followed by a base, typically an amine such as triethylamine or diisopropylethylamine (2.0 equiv.).
-
Stir the reaction mixture at room temperature to 60 °C for 6-12 hours.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the desired 4-alkynyl-2-methoxy-6-methylpyrimidine.
Data Presentation: Sonogashira Coupling
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | [11] |
| Copper Co-catalyst | CuI | [11] |
| Base | Et₃N, i-Pr₂NEt | [10] |
| Solvent | THF, DMF, Acetonitrile | [10] |
| Temperature | Room Temperature to 60 °C | [11] |
| Reaction Time | 6-12 h | [11] |
| Typical Yield | 70-90% | [12] |
Catalytic Cycle: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl compounds by coupling this compound with a primary or secondary amine.[13]
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base such as sodium tert-butoxide (1.4 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with argon.
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and an anhydrous solvent like toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to obtain the desired N-substituted pyrimidine.
Data Presentation: Buchwald-Hartwig Amination
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | [14] |
| Ligand | XPhos, RuPhos, BrettPhos | [14] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | [14] |
| Solvent | Toluene, Dioxane, THF | [14] |
| Temperature | 80-110 °C | [15] |
| Reaction Time | 12-24 h | [15] |
| Typical Yield | 65-98% | [16] |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Stille Coupling
The Stille coupling facilitates the C-C bond formation between this compound and an organostannane reagent. This reaction is known for its tolerance of a wide variety of functional groups.[17]
Experimental Protocol: Stille Coupling
A general procedure for the Stille coupling of this compound is as follows:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in an anhydrous solvent such as toluene or DMF.
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).
-
In some cases, a copper(I) co-catalyst or a lithium chloride additive may be beneficial.
-
Heat the reaction mixture to 80-120 °C for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous potassium fluoride to remove tin byproducts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Stille Coupling
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | [18] |
| Ligand | PPh₃, AsPh₃ | [19] |
| Additive | CuI, LiCl | [19] |
| Solvent | Toluene, DMF, THF | [17] |
| Temperature | 80-120 °C | [18] |
| Reaction Time | 12-48 h | [18] |
| Typical Yield | 55-90% | [20] |
Catalytic Cycle: Stille Coupling
Caption: Catalytic cycle of the Stille cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stille Coupling [organic-chemistry.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. scispace.com [scispace.com]
- 20. Stille Coupling [ouci.dntb.gov.ua]
Application Notes and Protocols for the Functionalization of the C4 Position of 2-Methoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical modification of the C4 position of 2-methoxy-6-methylpyrimidine, a common scaffold in medicinal chemistry. The protocols detailed below outline a robust three-stage workflow, commencing with the conversion of the starting material to a key halogenated intermediate, followed by its deployment in various C-C and C-N bond-forming reactions.
Introduction
The functionalization of the pyrimidine core is of significant interest in drug discovery, as substituted pyrimidines are integral components of a vast array of biologically active molecules. The C4 position, in particular, offers a valuable vector for structural diversification to modulate pharmacological properties. Direct functionalization of the C4-H bond of 2-methoxy-6-methylpyrimidine is challenging. Therefore, a more practical approach involves the initial conversion of the pyrimidine to its corresponding 4-chloro derivative. This key intermediate then serves as a versatile substrate for a range of downstream reactions, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.
Overall Workflow
The functionalization strategy is comprised of three main stages:
-
Oxidation: Conversion of 2-methoxy-6-methylpyrimidine to 2-methoxy-6-methylpyrimidin-4(3H)-one.
-
Chlorination: Halogenation of the pyrimidin-4-one intermediate to yield 4-chloro-2-methoxy-6-methylpyrimidine.
-
C4-Functionalization: Utilization of the 4-chloro intermediate in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or Nucleophilic Aromatic Substitution (SNAr) to introduce diverse functionalities.
Figure 1: Overall workflow for the C4-functionalization of 2-methoxy-6-methylpyrimidine.
Experimental Protocols
Stage 1: Oxidation of 2-Methoxy-6-methylpyrimidine
This protocol describes the conversion of 2-methoxy-6-methylpyrimidine to 2-methoxy-6-methylpyrimidin-4(3H)-one. The oxidation of dimethylpyrimidines to their corresponding pyrimidinones can be achieved using selenium dioxide.[1]
Protocol 1: Oxidation to 2-Methoxy-6-methylpyrimidin-4(3H)-one
-
Materials:
-
2-Methoxy-6-methylpyrimidine
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxy-6-methylpyrimidine (1.0 eq) in a mixture of dioxane and water.
-
Add selenium dioxide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove selenium metal by-products.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-methoxy-6-methylpyrimidin-4(3H)-one.
-
Stage 2: Chlorination of 2-Methoxy-6-methylpyrimidin-4(3H)-one
This protocol details the synthesis of the key intermediate, this compound, from its corresponding pyrimidin-4-one. The chlorination is effectively achieved using phosphoryl trichloride (POCl₃).[2][3]
Protocol 2: Synthesis of this compound
-
Materials:
-
2-Methoxy-6-methylpyrimidin-4(3H)-one
-
Phosphoryl trichloride (POCl₃)
-
Pyridine (optional, as a base)
-
-
Procedure:
-
In a fume hood, carefully add 2-methoxy-6-methylpyrimidin-4(3H)-one (1.0 eq) to a round-bottom flask.
-
Add excess phosphoryl trichloride (POCl₃) (e.g., 5-10 eq). Alternatively, use equimolar POCl₃ in a sealed reactor with one equivalent of pyridine.[2]
-
Heat the mixture to reflux (typically 100-110 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
-
Stage 3: C4-Functionalization Reactions
The following protocols describe the use of this compound in three common types of reactions to introduce diversity at the C4 position.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-2-methoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. Its ability to mimic the adenine base of ATP allows for effective competition at the kinase hinge region, a critical interaction for inhibitory activity. The strategic functionalization of the pyrimidine ring is a key aspect of designing potent and selective kinase inhibitors. 4-Chloro-2-methoxy-6-methylpyrimidine is a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The presence of a reactive chloro group at the 4-position allows for facile introduction of various substituents via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing this compound as a key building block. The protocols are designed to be adaptable for the synthesis of inhibitors targeting various kinases, including but not limited to Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
Synthetic Strategies
The primary synthetic routes for elaborating the this compound core involve two main types of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-chloro substituent by various nucleophiles, most commonly amines. This reaction is a cornerstone for introducing the key pharmacophoric elements that interact with the kinase active site.
-
Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki-Miyaura coupling allow for the formation of carbon-carbon bonds, enabling the introduction of aryl or heteroaryl moieties at the 4-position. This strategy is instrumental in accessing a wider chemical space and modulating the pharmacokinetic and pharmacodynamic properties of the inhibitors.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2-methoxy-6-methylpyrimidin-4-amine Derivatives via SNAr
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between this compound and a substituted aniline.
Reaction Scheme:
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline, 3-aminobenzonitrile, etc.)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), potassium carbonate)
-
Solvent (e.g., n-Butanol, Dioxane, N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq) and the desired substituted aniline (1.1 eq).
-
Add the solvent (e.g., n-Butanol, 10 mL per mmol of starting material).
-
Add the base (e.g., DIPEA, 2.0 eq).
-
Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash with a suitable solvent (e.g., diethyl ether, cold ethanol).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-2-methoxy-6-methylpyrimidin-4-amine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 4-Aryl-2-methoxy-6-methylpyrimidine Derivatives via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]) (0.05 eq)
-
Base (e.g., Potassium carbonate, Sodium carbonate) (2.0 eq)
-
Solvent system (e.g., Dioxane/water, Toluene/water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., Dioxane/water 4:1, 10 mL per mmol of starting material).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-aryl-2-methoxy-6-methylpyrimidine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize the inhibitory activities of representative pyrimidine-based kinase inhibitors. While not all are derived directly from this compound, they represent the types of potent compounds that can be accessed through the synthetic strategies described above.
Table 1: Inhibitory Activity of Pyrimidine-Based Aurora Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) | Reference |
| Compound A | Aurora A | 5 | HCT-116 | 12 | [1][2] |
| Compound B | Aurora B | 1.3 | HeLa | 8 | [1][2] |
| Alisertib (MLN8237) | Aurora A | 1.2 | - | - | [3] |
| Barasertib (AZD1152) | Aurora B | 0.37 | - | - | [3] |
Table 2: Inhibitory Activity of Pyrimidine-Based EGFR Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) | Reference |
| Compound C | EGFR (L858R/T790M) | 4.0 | H1975 | 25 | [4] |
| Compound D | EGFR (WT) | 170.0 | A431 | >1000 | [4] |
| Gefitinib | EGFR | 2-37 | - | - | [5] |
| Erlotinib | EGFR | 2 | - | - | [5] |
Table 3: Inhibitory Activity of Pyrimidine-Based p38 MAPK Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| Compound E | p38α | 15 | Enzymatic | [6] |
| Compound F | p38α | 8 | Enzymatic | [6] |
| SB203580 | p38α | 50 | Enzymatic | [7] |
| Doramapimod (BIRB 796) | p38α | 0.1 | Enzymatic | [7] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by kinase inhibitors and a general experimental workflow for their synthesis and evaluation.
Caption: General experimental workflow for kinase inhibitor synthesis and evaluation.
Caption: Simplified Aurora Kinase signaling pathway and points of inhibition.
Caption: Simplified EGFR signaling pathway and points of inhibition.[5]
Caption: Simplified p38 MAPK signaling pathway and points of inhibition.[7][8]
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of a wide array of kinase inhibitors. The straightforward and adaptable synthetic protocols, primarily involving nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allow for the systematic exploration of chemical space around the pyrimidine core. The data presented herein demonstrates the potential to generate potent and selective inhibitors against key oncogenic kinases. The provided protocols and pathway diagrams offer a solid foundation for researchers and drug development professionals to design and synthesize novel kinase inhibitors for therapeutic applications.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]
- 7. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Chloro-2-methoxy-6-methylpyrimidine for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, including approved drugs for various diseases. Its derivatives have demonstrated a wide spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The starting material, 4-Chloro-2-methoxy-6-methylpyrimidine, serves as a versatile building block for generating a library of novel compounds for biological screening. The presence of a reactive chlorine atom at the C4 position allows for facile derivatization through various palladium-catalyzed cross-coupling reactions. This document provides detailed protocols for the derivatization of this compound via Suzuki, Buchwald-Hartwig, and Sonogashira couplings and subsequent biological screening of the synthesized derivatives.
Derivatization Strategies
The chlorine atom at the C4 position of this compound is susceptible to displacement, making it an ideal handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.
Experimental Workflow for Derivatization
Caption: Derivatization workflow of this compound.
Experimental Protocols: Derivatization
Note: These are general protocols and may require optimization for specific substrates and scales. It is recommended to perform small-scale test reactions to determine the optimal conditions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a C-C bond.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-methoxy-6-methylpyrimidine derivative.[1]
Protocol 2: Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.[2]
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.025 mmol) and XPhos (0.06 mmol) to a dry Schlenk flask.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
To the same flask, add sodium tert-butoxide (1.4 mmol), this compound (1.0 mmol), and the amine (1.1 mmol).
-
Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 6-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-amino-2-methoxy-6-methylpyrimidine derivative.[2][3]
Protocol 3: Sonogashira Coupling
This protocol outlines the palladium/copper-catalyzed reaction of this compound with a terminal alkyne to form a C-C triple bond.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (5 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-2-methoxy-6-methylpyrimidine derivative.[4]
Biological Screening
Derivatives of the pyrimidine scaffold are well-known for their potential as kinase inhibitors and antimicrobial agents. The following protocols provide a starting point for screening the newly synthesized compounds for these activities.
Protocol 4: In Vitro Kinase Inhibition Assay (CDK2/Cyclin E)
This protocol describes a fluorescence-based assay to determine the inhibitory activity of the synthesized compounds against Cyclin-Dependent Kinase 2 (CDK2).
Signaling Pathway: CDK2 in Cell Cycle Progression
Caption: Simplified CDK2 signaling pathway in G1/S cell cycle transition.
Materials:
-
Recombinant human CDK2/Cyclin E enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Fluorescent peptide substrate (e.g., a peptide with a phosphorylation site for CDK2)
-
Synthesized pyrimidine derivatives (dissolved in DMSO)
-
Staurosporine (positive control inhibitor)
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the synthesized pyrimidine derivatives and staurosporine in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the test compounds and controls to the wells.
-
Add the CDK2/Cyclin E enzyme to all wells except the negative control.
-
Initiate the reaction by adding a mixture of the fluorescent peptide substrate and ATP. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Signaling Pathway: Bacterial Cell Wall Synthesis
Caption: Overview of the bacterial peptidoglycan synthesis pathway.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Synthesized pyrimidine derivatives (dissolved in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin, Vancomycin) as a positive control
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a serial two-fold dilution of the synthesized compounds and the standard antibiotic in CAMHB in a 96-well plate.
-
Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Table 1: Representative Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| P1 | 2,4-Dianilinopyrimidine | RSK2 | 37.89 | [5] |
| P2 | 2-Methylpyrimidine | Bcr-Abl (WT) | 0.13 | [6][7] |
| P3 | 2-Methylpyrimidine | Bcr-Abl (T315I) | 650 | [6][7] |
| P4 | 4-(Pyrazol-4-yl)-pyrimidine | CDK4/Cyclin D1 | 4 | [8] |
| P5 | 4-(Pyrazol-4-yl)-pyrimidine | CDK6/Cyclin D1 | 6 | [8] |
Table 2: Representative Antimicrobial Activity of Pyrimidine Derivatives
| Compound ID | Scaffold | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| A1 | 6-Thiophenyl-pyrimidine | 2 | >128 | [9] |
| A2 | 2,4-Disubstituted pyrimidine | 8-16 | >128 | [10] |
| A3 | Halogenated Pyrrolopyrimidine | 8 | >64 | [11] |
| A4 | Pyrimidine-sulfonamide | 12.5 | 25 | [3] |
| A5 | 2,4-Dichloro-5-fluoropyrimidine | 50 | - | [12] |
References
- 1. academic.oup.com [academic.oup.com]
- 2. hereditybio.in [hereditybio.in]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Discovery of 2,4-dianilinopyrimidine derivatives as novel p90 ribosomal S6 protein kinase (RSK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-methoxy-6-methylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Chloro-2-methoxy-6-methylpyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and effective synthesis is a two-step process. The first step involves the cyclization of a C-acetoacetic ester with O-methylisourea to form the precursor, 2-methoxy-6-methylpyrimidin-4-one. The second step is the chlorination of this pyrimidinone intermediate, typically using phosphorus oxychloride (POCl₃), to yield the final product.
Q2: Which chlorinating agent is most effective for this synthesis?
Phosphorus oxychloride (POCl₃) is the most widely used and effective chlorinating agent for converting 2-methoxy-6-methylpyrimidin-4-one to its 4-chloro derivative.[1][2] Alternative reagents used for similar transformations include thionyl chloride (SOCl₂) and triphosgene.[3] However, POCl₃ generally provides high yields for this class of compounds. For large-scale synthesis, a solvent-free approach using an equimolar amount of POCl₃ with a base like pyridine is a safer and more environmentally friendly option.[2][4]
Q3: How can I monitor the progress of the chlorination reaction?
Thin-layer chromatography (TLC) is an effective method to monitor the reaction's progress.[3] A spot of the reaction mixture can be compared against the starting material (2-methoxy-6-methylpyrimidin-4-one) to observe its consumption and the formation of the product.
Q4: What are the critical safety precautions for this synthesis?
The handling of phosphorus oxychloride requires strict safety measures. POCl₃ is highly corrosive and reacts violently with water, releasing toxic fumes.[3] All reactions and workup procedures involving POCl₃ should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn. The quenching of the reaction mixture is highly exothermic and should be performed with extreme caution by slowly adding the reaction mixture to ice or a cold, stirred aqueous solution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Synthesis of 2-methoxy-6-methylpyrimidin-4-one (Precursor)
| Symptom | Possible Cause | Suggested Solution |
| Low or no formation of the pyrimidinone precursor. | Incomplete Cyclization: The reaction conditions may not be optimal for the condensation and cyclization of ethyl acetoacetate and O-methylisourea. | - Base Selection: Ensure a strong base like sodium ethoxide or sodium methoxide is used to facilitate the condensation. - Anhydrous Conditions: The reaction is sensitive to moisture. Use anhydrous solvents and reagents. - Reaction Time and Temperature: The reaction may require prolonged heating under reflux to go to completion. Monitor the reaction by TLC. |
| Formation of multiple unidentified byproducts. | Side Reactions of Ethyl Acetoacetate: Ethyl acetoacetate can undergo self-condensation under basic conditions. | - Order of Addition: Add the ethyl acetoacetate slowly to the mixture of the base and O-methylisourea to minimize self-condensation. |
| Difficulty in isolating the pure precursor. | Impurities from O-methylisourea: If O-methylisourea is prepared from urea and dimethyl sulfate, it may contain impurities. | - Purification of O-methylisourea: Consider purifying the O-methylisourea salt before use. |
Issue 2: Low Yield or Incomplete Chlorination Reaction
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows a significant amount of unreacted 2-methoxy-6-methylpyrimidin-4-one. | Insufficient Chlorinating Agent: The amount of POCl₃ may not be sufficient for complete conversion. Low Reaction Temperature: The activation energy for the chlorination may not be reached. | - Stoichiometry: While equimolar amounts can be used in solvent-free conditions, using a slight excess of POCl₃ (1.5-3 equivalents) is common in conventional syntheses. - Temperature and Time: Ensure the reaction is heated to a sufficient temperature (typically refluxing POCl₃, around 105 °C) for an adequate duration (1-3 hours). Monitor by TLC. |
| Formation of a dark, tarry reaction mixture. | Decomposition: Prolonged heating at high temperatures can lead to the decomposition of the starting material or product. | - Controlled Heating: Use an oil bath for uniform heating and maintain the temperature within the optimal range. - Reaction Time: Do not extend the reaction time unnecessarily once TLC indicates the consumption of the starting material. |
| The product hydrolyzes back to the starting material during workup. | Presence of Water: The 4-chloro-pyrimidine product is susceptible to hydrolysis, especially under acidic conditions. | - Anhydrous Workup: Perform the initial stages of the workup under anhydrous conditions where possible. - Neutralization: During aqueous workup, neutralize the acidic mixture promptly with a base like sodium bicarbonate or sodium carbonate solution. - Temperature Control: Keep the temperature low during the quenching and extraction process. |
Issue 3: Product Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Oily product that is difficult to crystallize. | Residual Solvent or Impurities: The crude product may contain residual POCl₃, solvent, or other impurities that inhibit crystallization. | - Azeotropic Removal of POCl₃: After the reaction, excess POCl₃ can be removed by co-evaporation with an inert, high-boiling solvent like toluene under reduced pressure. - Thorough Washing: Wash the organic extract containing the product with saturated sodium bicarbonate solution to remove acidic impurities, followed by brine. - Chromatography: If crystallization fails, purify the product using column chromatography on silica gel. |
| Product co-elutes with an impurity during column chromatography. | Structurally Similar Byproducts: A common byproduct is the dimer or other phosphorylated intermediates. | - Solvent System Optimization: Experiment with different solvent systems for chromatography to achieve better separation. A gradient elution might be necessary. |
Experimental Protocols
Protocol 1: Synthesis of 2-methoxy-6-methylpyrimidin-4-one
This protocol is based on the general principle of pyrimidine synthesis from β-ketoesters and amidines.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
O-Methylisourea hydrogen sulfate
-
Ethyl acetoacetate
-
Glacial acetic acid
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium (1 equivalent) in anhydrous ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add O-methylisourea hydrogen sulfate (1 equivalent) and stir the mixture.
-
Add ethyl acetoacetate (1 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.
Protocol 2: Synthesis of this compound
This protocol is adapted from procedures for the chlorination of similar hydroxypyrimidines.
Materials:
-
2-methoxy-6-methylpyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene (optional, for azeotropic removal)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 2-methoxy-6-methylpyrimidin-4-one (1 equivalent).
-
Carefully add phosphorus oxychloride (2-3 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
(Optional) Add toluene and evaporate under reduced pressure to remove excess POCl₃.
-
Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Chlorinating Agents for Pyrimidine Synthesis (General Observations)
| Chlorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yields (for similar compounds) |
| POCl₃ | Reflux, 1-3 h | High reactivity, reliable, widely used. | Highly corrosive, reacts violently with water, excess reagent needs careful quenching. | 85-95% |
| SOCl₂ | Reflux, often with a catalytic amount of DMF. | Byproducts (SO₂ and HCl) are gaseous and easily removed. | Can be less reactive for some substrates, may require longer reaction times. | 70-90% |
| Triphosgene | Typically used with a tertiary amine base in an inert solvent. | Safer to handle than phosgene, solid. | More expensive, may require careful control of stoichiometry. | 80-92% |
Visualizations
Caption: General two-step synthesis workflow for this compound.
Caption: Logical workflow for troubleshooting low yield in the chlorination step.
References
Technical Support Center: Nucleophilic Substitution of 4-Chloro-2-methoxy-6-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic substitution of 4-Chloro-2-methoxy-6-methylpyrimidine.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Low Reactivity of the Nucleophile | - Increase the reaction temperature. - Use a stronger base to deprotonate the nucleophile, increasing its nucleophilicity. - Consider using a catalyst, such as a palladium complex for certain cross-coupling reactions. |
| Poor Solubility of Reactants | - Choose a solvent in which all reactants are fully soluble at the reaction temperature (e.g., DMF, NMP, DMSO). - Use a co-solvent system to improve solubility. |
| Decomposition of Starting Material or Product | - Lower the reaction temperature and extend the reaction time. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Sub-optimal Reaction Conditions | - Screen different solvents, bases, and temperatures to find the optimal conditions for your specific nucleophile. - Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1] |
Issue 2: Presence of Multiple Products in the Reaction Mixture
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Formation of the Hydrolysis Byproduct (4-Hydroxy-2-methoxy-6-methylpyrimidine) | - Use anhydrous solvents and reagents. - Perform the reaction under a strict inert atmosphere to exclude moisture. - Avoid using aqueous workup conditions until the reaction is complete. - If a base is required, use a non-hydroxide base (e.g., K₂CO₃, DIPEA).[2] |
| Substitution at the 2-Position (Displacement of the Methoxy Group) | - This is more likely with strong, hard nucleophiles like alkoxides. - Lowering the reaction temperature may improve selectivity for the 4-position. - The choice of solvent can influence regioselectivity; consider screening aprotic polar solvents. |
| Formation of Dimerized Byproducts | - Reduce the concentration of the reactants. - Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration. |
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Co-elution of Product and Byproducts on Silica Gel | - Try a different solvent system for column chromatography. A gradient elution might be necessary. - Consider using a different stationary phase, such as alumina or reverse-phase silica. |
| Product is a Salt | - If a basic nucleophile was used, the product might be protonated. Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) during workup before extraction. |
| Product is Highly Polar | - After extraction, it may be necessary to precipitate the product from a suitable solvent system. - Recrystallization can be an effective final purification step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the nucleophilic substitution of this compound?
The most common side reactions include:
-
Hydrolysis: The chloro group can be hydrolyzed to a hydroxyl group, forming 4-hydroxy-2-methoxy-6-methylpyrimidine, especially if water is present in the reaction mixture. Under acidic conditions, the methoxy group can also be susceptible to hydrolysis.
-
Substitution at the 2-position: While the 4-position is generally more activated towards nucleophilic attack, some strong nucleophiles may also displace the methoxy group at the 2-position, leading to a mixture of isomers.
-
Dimerization: In some cases, dimerization of the pyrimidine ring can occur, although this is less common.
Q2: How can I minimize the formation of the hydrolysis byproduct?
To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. If a base is required, use a non-aqueous, non-hydroxide base such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA).
Q3: What are the recommended reaction conditions for a successful substitution?
Optimal conditions depend on the nucleophile. However, a good starting point is to use a polar aprotic solvent like DMF or acetonitrile. If the nucleophile is an amine, the reaction can often be carried out at elevated temperatures (e.g., 80-120 °C), sometimes with the addition of a non-nucleophilic base like K₂CO₃ or DIPEA to scavenge the HCl formed.[3] Monitoring the reaction progress by TLC or LC-MS is highly recommended to determine the optimal reaction time.
Q4: Is the 2-methoxy group stable during the reaction?
The 2-methoxy group is generally stable under neutral or basic conditions. However, strong nucleophiles, particularly at high temperatures, could potentially displace it. Under strongly acidic conditions, there is a risk of hydrolysis of the methoxy group.
Q5: How does the reactivity of this compound compare to other chloropyrimidines?
The electron-donating nature of the methoxy and methyl groups can slightly decrease the reactivity of the pyrimidine ring towards nucleophilic aromatic substitution compared to an unsubstituted chloropyrimidine. However, the ring nitrogen atoms still provide significant activation for the displacement of the chloro group at the 4-position.
Data Presentation
Table 1: Hypothetical Product Distribution in the Reaction of this compound with a Generic Amine Nucleophile under Various Conditions.
Disclaimer: The following data is illustrative and based on general principles of nucleophilic aromatic substitution on pyrimidine systems. Actual results may vary.
| Solvent | Base | Temperature (°C) | Desired Product (%) | Hydrolysis Byproduct (%) | 2-Substituted Byproduct (%) |
| Isopropanol | K₂CO₃ | 80 | 85 | 10 | 5 |
| DMF | DIPEA | 100 | 92 | 5 | 3 |
| Acetonitrile | None | 80 | 75 | 15 | 10 |
| Water | K₂CO₃ | 100 | 60 | 35 | 5 |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and the desired amine nucleophile (1.2 eq).
-
Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., DMF, 5-10 mL per mmol of the chloro-pyrimidine). If required, add a non-nucleophilic base such as K₂CO₃ (1.5 eq) or DIPEA (1.5 eq).
-
Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon). Heat the reaction to the desired temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter it off. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Main Nucleophilic Substitution Reaction Pathway.
Caption: Potential Side Reaction Pathways.
Caption: Troubleshooting Workflow for Nucleophilic Substitution.
References
Technical Support Center: Purification of 4-Chloro-2-methoxy-6-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-2-methoxy-6-methylpyrimidine from common reaction mixtures. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. For small to medium-scale purifications (mg to g) where impurities have different polarities, column chromatography is often preferred.[1] Recrystallization is a suitable technique for purifying solid compounds and can be effective if a suitable solvent is identified.[2]
Q2: What are the likely impurities in a reaction mixture containing this compound?
A2: Impurities can arise from unreacted starting materials, byproducts, and degradation of the product. Common starting materials for the synthesis of this compound include 2,4-dichloro-6-methylpyrimidine or 4-hydroxy-2-methoxy-6-methylpyrimidine. Therefore, residual amounts of these starting materials may be present. Byproducts can include isomers or compounds where further substitution has occurred. For instance, in related pyrimidine syntheses, the formation of isomers and di-substituted products are known challenges, which can be difficult to separate due to similar polarities.[3]
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2] It is recommended to perform small-scale solubility tests with a range of solvents of varying polarities. Good starting points for pyrimidine derivatives include ethanol, isopropanol, ethyl acetate, and toluene.[2] A mixed-solvent system, such as hexane/ethyl acetate or hexane/acetone, can also be effective.[4]
Q4: What are the recommended starting conditions for column chromatography purification?
A4: For column chromatography of pyrimidine derivatives, a common stationary phase is silica gel. A good starting point for the mobile phase (eluent) is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[1] For a related compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, a mobile phase of n-hexane/DCM (90:10) was used.[5] It is advisable to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Oiling Out | The compound is precipitating from the solution at a temperature above its melting point. This can be due to a high concentration of impurities or cooling the solution too rapidly. | Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Consider using a different recrystallization solvent or a solvent pair.[2] |
| No Crystal Formation | The solution may be supersaturated, or the concentration of the compound is too low. | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.[2] If the concentration is too low, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[2] |
| Low Crystal Yield | The compound may still be too soluble in the mother liquor at low temperatures, or the initial volume of solvent was too large. | To maximize yield, cool the solution in an ice bath after it has reached room temperature.[2] If the yield is still low, some of the solvent from the filtrate can be evaporated to obtain a second crop of crystals. |
| Crystals are Colored | The color may be due to dissolved impurities that co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb colored impurities. Use with caution as it can also adsorb the desired product, potentially lowering the yield. |
Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Poor Separation | The chosen mobile phase may not have the optimal polarity to effectively separate the target compound from impurities. | Optimize the mobile phase composition by running several TLC plates with varying solvent ratios. The ideal solvent system should give your target compound an Rf value of approximately 0.25-0.35.[6] |
| Compound Stuck on Column | The mobile phase is not polar enough to elute the compound from the stationary phase. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| Cracked or Channeled Column | The column was not packed properly, leading to uneven flow of the mobile phase and poor separation. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry during the loading or elution process. Adding a layer of sand on top of the silica gel can help prevent disturbance when adding the eluent. |
| Broad Bands | The initial sample band was too diffuse, or the compound is slowly degrading on the silica. | Dissolve the crude product in a minimal amount of solvent before loading it onto the column. "Dry loading," where the crude product is adsorbed onto a small amount of silica before being added to the column, can result in sharper bands.[1] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating.
-
Dissolution: In a flask, add the chosen solvent to the crude product and heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will show good separation between the product spot and any impurity spots.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully add the solution to the top of the column. Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity. Gradually increase the polarity of the eluent as the elution progresses (gradient elution).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visual Guides
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting common recrystallization problems.
References
- 1. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with 4-Chloro-2-methoxy-6-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing 4-Chloro-2-methoxy-6-methylpyrimidine in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction resulting in low or no yield of the desired product?
Answer:
Low or no product formation with this compound can stem from several factors, primarily related to the inherent reactivity of the substrate and the specific reaction conditions. Chloropyrimidines are known to be less reactive than their bromo or iodo counterparts, making the choice of an appropriate catalytic system crucial.
Potential causes include:
-
Insufficiently Active Catalyst: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this electron-deficient heteroaryl chloride.
-
Ineffective Base: The choice and strength of the base are critical for the transmetalation step.
-
Inappropriate Solvent: The solvent system must facilitate the dissolution of all reactants and support the catalytic cycle.
-
Low Reaction Temperature: The C-Cl bond activation of this compound may require elevated temperatures.
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: Switch to a more active catalyst system. Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often more effective for activating C-Cl bonds.
-
Base Optimization: Screen a variety of bases. Strong inorganic bases such as K₃PO₄ or Cs₂CO₃ are often successful in promoting the reaction.
-
Solvent Selection: A mixture of an aprotic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or THF/water) is often optimal to dissolve both the organic substrates and the inorganic base.
-
Temperature Adjustment: Gradually increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be a highly effective method to improve yields and reduce reaction times.
-
Degassing: Ensure the reaction mixture is thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
Question 2: I am observing significant amounts of side products, such as dehalogenation or homocoupling. How can I minimize these?
Answer:
The formation of byproducts is a common challenge in Suzuki couplings with heteroaryl chlorides.
-
Dehalogenation (Proto-dechlorination): This occurs when the chloro group is replaced by a hydrogen atom. It is often promoted by the presence of a palladium-hydride species, which can form from the reaction of the palladium complex with the base, solvent, or trace water.
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often favored by the presence of oxygen or when the transmetalation step is slow.
Strategies to Minimize Side Reactions:
-
Use Anhydrous Conditions (for Dehalogenation): While some water is often necessary to dissolve the base, using rigorously dried solvents can sometimes reduce dehalogenation.
-
Optimize Base: A weaker base or a different type of base might reduce the formation of palladium-hydride species.
-
Use Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are often more stable and less prone to protodeboronation and homocoupling.
-
Thorough Degassing: Rigorous degassing of the reaction mixture with an inert gas (Argon or Nitrogen) is crucial to minimize oxygen, which can promote homocoupling.
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes suppress homocoupling of the aryl halide.
Question 3: My reaction with this compound is not regioselective. How can I control the selectivity?
Answer:
For some substituted dichloropyrimidines, a lack of regioselectivity in Suzuki couplings has been observed. For instance, the reaction of 2,4-dichloro-6-methoxypyrimidine with phenylboronic acid has been reported to yield a mixture of both the 2-phenyl and 4-phenyl isomers with no selectivity.[1]
While the C4 position in 2,4-dichloropyrimidines is generally more reactive, the electronic and steric effects of the methoxy and methyl groups in this compound can influence the reactivity of the C4 position.
Approaches to Improve Regioselectivity:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can influence the regioselectivity of the oxidative addition step. Experimenting with different bulky or electron-rich ligands may favor coupling at one position over the other.
-
Reaction Temperature: Lowering the reaction temperature may increase the kinetic selectivity for the more reactive site.
-
Sequential Coupling: If controlling selectivity in a single step is not feasible, a two-step approach might be necessary. This would involve protecting one of the reactive sites, performing the coupling at the other, and then deprotecting and coupling at the first site.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A1: Based on successful couplings of similar chloropyrimidines, a robust starting point would be:
-
Catalyst: Pd₂(dba)₃ (2 mol%) with a bulky phosphine ligand like SPhos or XPhos (4 mol%).
-
Base: K₃PO₄ (2-3 equivalents).
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Temperature: 100 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Q2: How do I know if my boronic acid is the problem?
A2: Boronic acids can degrade over time, leading to lower yields. Signs of a problematic boronic acid include a non-crystalline appearance or the presence of significant amounts of the corresponding homocoupled biaryl or the protodeboronated arene in your reaction mixture. It is always recommended to use fresh, high-quality boronic acids. If in doubt, you can check the purity by NMR or LC-MS.
Q3: Can I use microwave heating for this reaction?
A3: Yes, microwave-assisted Suzuki couplings are often very effective for challenging substrates like heteroaryl chlorides. Microwave heating can significantly reduce reaction times and improve yields.[1] A typical starting point would be 15-30 minutes at 100-120 °C.
Q4: What is the role of water in the reaction mixture?
A4: Water is often added to Suzuki coupling reactions to help dissolve the inorganic base (like K₂CO₃ or K₃PO₄), which is necessary for the transmetalation step. However, an excessive amount of water can promote the undesirable side reaction of protodeboronation. The optimal amount of water often needs to be determined empirically for a specific reaction.
Data Presentation
The following tables summarize reaction conditions and yields for the Suzuki coupling of closely related chloropyrimidines to provide a reference for optimization.
Table 1: Optimization of Suzuki Coupling Conditions for 2,4-Dichloropyrimidine with Phenylboronic Acid [1]
| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 71 |
| Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 70 |
| Pd₂(dba)₃ (2.5) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | <5 |
| PdCl₂(PPh₃)₂ (5) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 36 |
Table 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidines [1]
| Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 15 | 81 |
| 2,4-Dichloro-6-methylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 15 | 75 |
| 2,4-Dichloro-6-methoxypyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 15 | 45 (mixture of isomers) |
Experimental Protocols
The following is a general experimental protocol for the Suzuki coupling of a chloropyrimidine, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a combination of a palladium precursor and a ligand) to the flask under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualization
Caption: Troubleshooting workflow for Suzuki coupling of this compound.
References
Technical Support Center: Regioselectivity in Substituted Chloropyrimidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted chloropyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity issues encountered during synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for regioselectivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions of 2,4-dichloropyrimidines?
A1: Generally, the C4 position of the pyrimidine ring is more reactive than the C2 position towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][2][3] The established reactivity order is C4(6) > C2 » C5.[1] This preference is attributed to the electronic properties of the pyrimidine ring, where the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is higher at the C4 position, making it more susceptible to nucleophilic attack.[4] Forcing conditions, such as high temperatures and strong nucleophiles, are often required for substitution to occur, particularly at the less reactive positions.[5]
Q2: I am observing a mixture of C2 and C4 substituted products in my SNAr reaction. What factors could be influencing this lack of selectivity?
A2: While C4 substitution is generally favored, several factors can lead to the formation of a mixture of C2 and C4 isomers, which can be difficult to separate.[1][2] These factors include:
-
Substituents on the Pyrimidine Ring: The electronic nature of other substituents on the pyrimidine ring significantly impacts regioselectivity. For instance, an electron-donating group at the C6 position can reverse the typical selectivity and favor substitution at the C2 position.[6][7] Conversely, an electron-withdrawing group at the C5 position tends to enhance the inherent reactivity at the C4 position.[8]
-
Nature of the Nucleophile: The nucleophile itself plays a critical role. For example, in the amination of 6-aryl-2,4-dichloropyrimidines, neutral nitrogen nucleophiles often yield mixtures, while specific palladium-catalyzed conditions with aliphatic secondary amines can provide high C4 selectivity.[1] Interestingly, tertiary amine nucleophiles can exhibit excellent C2 selectivity in the SNAr reaction of 5-substituted-2,4-dichloropyrimidines.[8][9]
-
Reaction Conditions: The choice of solvent and base can be critical. For instance, using nBuOH/DIPEA has been reported to yield a single product with substitution at the 4th position.[2]
Q3: Can I achieve selective substitution at the C2 position of a 2,4-dichloropyrimidine?
A3: Yes, achieving C2 selectivity is possible but often requires specific strategies to overcome the intrinsic preference for C4 reaction. Methods to achieve C2 selectivity include:
-
Catalyst and Ligand Control: In palladium-catalyzed reactions, the choice of ligand is crucial. For instance, in C-S coupling reactions, palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective cross-coupling.[10]
-
Substituent Effects: As mentioned, installing an electron-donating group at the C6 position can direct nucleophilic attack to the C2 position in SNAr reactions.[6][7]
-
Use of Specific Reagents: For amination reactions, using 5-trimethylsilyl-2,4-dichloropyrimidine as a starting material can facilitate regioselective amination at the C2 position.[11]
-
Tertiary Amine Nucleophiles: For 5-substituted-2,4-dichloropyrimidines, tertiary amines have been shown to be excellent nucleophiles for achieving C2 selectivity.[8][9]
Q4: How does the type of cross-coupling reaction affect the regioselectivity?
A4: The regioselectivity can vary depending on the specific cross-coupling reaction being performed.
-
Suzuki and Stille Couplings: These reactions generally show a strong preference for reaction at the C4 position.[1]
-
Sonogashira Coupling: In contrast, Sonogashira reactions exhibit less of a difference in reactivity between the C2 and C4 positions.[1]
-
Buchwald-Hartwig Amination: While standard conditions often favor C4 amination, specific ligand and catalyst systems can be employed to achieve high regioselectivity for either the C2 or C4 position.[1][5]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in SNAr Amination of 2,4-Dichloropyrimidines (Mixture of C4/C2 Isomers)
This is a common issue, as nucleophilic displacement with neutral nitrogen nucleophiles can result in C4/C2 isomer ratios ranging from 1:1 to 4:1.[1]
Troubleshooting Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2-methoxy-6-methylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloro-2-methoxy-6-methylpyrimidine. Our aim is to facilitate the optimization of reaction conditions to enhance yield, purity, and overall process efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound involves a two-step process. The first step is the cyclization of a suitable precursor, such as O-methylisourea with ethyl acetoacetate, to form the intermediate 2-methoxy-6-methylpyrimidin-4-one. The second step is the chlorination of this pyrimidinone intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product.
Q2: Which chlorinating agent is recommended for the conversion of 2-methoxy-6-methylpyrimidin-4-one?
A2: Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for this transformation. However, due to its corrosive nature and reactivity with water, careful handling and quenching procedures are essential. Alternatives like a mixture of POCl₃ and phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) can also be employed, though optimization of reaction conditions is crucial for each method.
Q3: How can I monitor the progress of the chlorination reaction?
A3: Thin-layer chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting material (2-methoxy-6-methylpyrimidin-4-one), you can observe the disappearance of the starting material and the appearance of the product spot. A suitable solvent system for TLC analysis would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Q4: What are the critical safety precautions to consider during this synthesis?
A4: Working in a well-ventilated fume hood is paramount, especially when handling volatile and corrosive reagents such as POCl₃. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. Extreme caution should be exercised during the quenching of the reaction, as the addition of water to POCl₃ is a highly exothermic reaction that can cause vigorous boiling and splashing of corrosive materials.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Ineffective chlorinating agent. | 1. Increase reaction time and/or temperature. Monitor progress by TLC. 2. Ensure anhydrous conditions as moisture can decompose the chlorinating agent and the product. 3. Use freshly distilled or a new bottle of POCl₃. Consider adding a tertiary amine base like N,N-diethylaniline to facilitate the reaction. |
| Presence of Starting Material (2-methoxy-6-methylpyrimidin-4-one) in the Final Product | 1. Insufficient amount of chlorinating agent. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Increase the molar ratio of POCl₃ to the pyrimidinone. 2. Extend the reaction time and continue monitoring by TLC until the starting material is consumed. 3. Gradually increase the reaction temperature, for example, from 80°C to 100°C. |
| Formation of Dark-Colored Byproducts | 1. Reaction temperature is too high. 2. Presence of impurities in the starting material. | 1. Optimize the reaction temperature; avoid excessive heating. 2. Purify the 2-methoxy-6-methylpyrimidin-4-one intermediate before the chlorination step. |
| Difficulties in Product Isolation (e.g., Oily Product, Emulsion during Workup) | 1. Incomplete removal of POCl₃. 2. Hydrolysis of the product during aqueous workup. | 1. Remove excess POCl₃ under reduced pressure before quenching. 2. Perform the quench at a low temperature (0°C) by slowly adding the reaction mixture to ice-water. Use a saturated brine solution to break up emulsions during extraction. |
| Product Purity Issues After Purification | 1. Co-elution of impurities during column chromatography. 2. Inefficient recrystallization. | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. Screen for a suitable recrystallization solvent or solvent pair. Ensure slow cooling to promote the formation of pure crystals. |
Experimental Protocols
Synthesis of 2-methoxy-6-methylpyrimidin-4-one (Intermediate)
A common method for the synthesis of the pyrimidinone intermediate involves the condensation of ethyl acetoacetate with O-methylisourea sulfate in the presence of a base.
Procedure:
-
To a solution of sodium ethoxide in ethanol (prepared by dissolving sodium metal in absolute ethanol), add O-methylisourea sulfate.
-
To this mixture, add ethyl acetoacetate dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After cooling, neutralize the mixture with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the solid, wash with cold water and then with a small amount of cold ethanol, and dry under vacuum to obtain 2-methoxy-6-methylpyrimidin-4-one.
Synthesis of this compound
The following is a general procedure for the chlorination of 2-methoxy-6-methylpyrimidin-4-one using phosphorus oxychloride.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 2-methoxy-6-methylpyrimidin-4-one.
-
Add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents).
-
Optionally, a tertiary amine base such as N,N-diethylaniline (1-1.2 equivalents) can be added to catalyze the reaction.
-
Heat the reaction mixture to 80-100°C and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or dilute sodium hydroxide solution) until the pH is approximately 7-8.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane or ethanol-water mixture).
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield of this compound. Please note that these are representative data and actual results may vary based on specific experimental conditions and scale.
Table 1: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 60 | 3 | 45 |
| 80 | 2 | 75 |
| 100 | 1.5 | 85 |
| 120 | 1 | 82 (with some degradation) |
Table 2: Effect of Solvent on Reaction Yield (in the presence of a catalyst)
| Solvent | Reaction Time (h) | Yield (%) |
| Neat (POCl₃) | 2 | 80 |
| Acetonitrile | 4 | 65 |
| Toluene | 4 | 70 |
| Dioxane | 3 | 75 |
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Purification of 4-Chloro-2-methoxy-6-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Chloro-2-methoxy-6-methylpyrimidine. Our aim is to offer practical solutions to common challenges encountered during the removal of impurities from this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically proceeds via the reaction of 2,4-dichloro-6-methylpyrimidine with sodium methoxide. Based on this synthetic route, the most common impurities include:
-
Unreacted Starting Material: 2,4-dichloro-6-methylpyrimidine may remain if the reaction does not go to completion.
-
Isomeric Byproduct: 2-Chloro-4-methoxy-6-methylpyrimidine can form as a constitutional isomer, which may have similar properties to the desired product, making separation challenging.
-
Di-substituted Byproduct: 2,4-dimethoxy-6-methylpyrimidine can be produced if the reaction proceeds too far, with both chlorine atoms being substituted by methoxy groups.
-
Hydrolysis Product: 2-methoxy-6-methylpyrimidin-4-ol can be formed if moisture is present during the reaction or workup, leading to the hydrolysis of the chloro group.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): An excellent and rapid technique for monitoring the progress of the purification. A suitable eluent system, such as hexane:ethyl acetate, can help visualize the separation of the product from its impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be optimized to separate closely related isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used to identify and quantify impurities by comparing the integrals of characteristic peaks.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.
Q3: What are the primary methods for purifying crude this compound?
A3: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the scale of the purification.
-
Recrystallization: A cost-effective method for removing small amounts of impurities from a solid product. The selection of an appropriate solvent is critical for successful purification.
-
Column Chromatography: A highly versatile technique for separating complex mixtures of compounds with different polarities. It is particularly useful for removing isomeric byproducts and other impurities with similar solubility to the product.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Compound "oils out" instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | Reheat the solution to redissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool more slowly. |
| Low or no crystal formation upon cooling. | The solution is not sufficiently saturated, or too much solvent was used. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If this fails, evaporate some of the solvent to increase the concentration and allow it to cool again. |
| Product is still impure after recrystallization. | The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. The rate of cooling was too fast, trapping impurities within the crystal lattice. | Perform a second recrystallization with a different solvent system. Ensure the solution cools slowly and undisturbed to allow for selective crystallization. |
| Poor recovery of the purified product. | Too much solvent was used, leading to significant product loss in the mother liquor. The crystals were washed with a solvent that was not cold enough. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the desired product from an impurity (e.g., an isomer). | The polarity of the eluent is not optimized for the separation of compounds with very similar properties. | Use a less polar solvent system and/or a longer column to increase the resolution. A gradient elution, where the polarity of the solvent is gradually increased, may also improve separation. |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound through the stationary phase. | Gradually increase the polarity of the eluent. For example, if using a hexane:ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound elutes too quickly with the solvent front. | The eluent is too polar, resulting in poor interaction with the stationary phase. | Decrease the polarity of the eluent. For instance, increase the percentage of hexane in a hexane:ethyl acetate mixture. |
| Tailing of peaks in the collected fractions. | The column may be overloaded with the sample, or the compound may be interacting too strongly with the stationary phase. | Reduce the amount of crude material loaded onto the column. Adding a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds) to the eluent can sometimes reduce tailing. |
Experimental Protocols
Recrystallization Solvent Screening
The selection of an appropriate solvent is crucial for effective purification by recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Below is a table of common solvents that can be screened for the recrystallization of this compound.
| Solvent | Polarity | Boiling Point (°C) | Suitability for Recrystallization |
| Hexane | Non-polar | 69 | Good for non-polar compounds; can be used as an anti-solvent. |
| Ethyl Acetate | Intermediate | 77 | Often a good choice for compounds of intermediate polarity. |
| Isopropanol | Polar | 82 | A common and effective solvent for many organic compounds. |
| Ethanol | Polar | 78 | Similar to isopropanol, widely used for recrystallization. |
| Methanol | Polar | 65 | Can be a good solvent, but its lower boiling point may be a factor. |
| Water | Very Polar | 100 | Unlikely to be a good single solvent but can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone. |
Protocol for Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound in a test tube.
-
Add the selected solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.
-
If the solid is not soluble at room temperature, gently heat the mixture to the boiling point of the solvent, adding more solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good quantity of crystals upon cooling.
Column Chromatography Protocol
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent: A mixture of petroleum ether and dichloromethane (e.g., 2:1 v/v) is a good starting point based on literature for similar compounds. The ratio can be optimized based on TLC analysis.
-
Glass column with a stopcock
-
Sand and Cotton wool
-
Collection tubes
Procedure:
-
Column Packing: Place a small plug of cotton wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the solution onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data
While specific quantitative data for the purification of this compound is not extensively available in a comparative format, the following tables provide representative data based on the purification of analogous chloropyrimidine compounds. This data serves as a practical guide for estimating the potential effectiveness of each method.
Table 1: Representative Data for Recrystallization of a Chloropyrimidine Derivative
| Solvent System | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Isopropanol | 90 | >98 | 75 |
| Ethanol/Water | 92 | >99 | 80 |
| Ethyl Acetate/Hexane | 88 | >97 | 70 |
Table 2: Representative Data for Column Chromatography of a Chloropyrimidine Derivative
| Eluent System (v/v) | Initial Purity (%) | Key Impurity Removed | Final Purity (%) | Yield (%) |
| Petroleum Ether:Dichloromethane (2:1) | 85 | Isomeric byproduct | >99 | 65 |
| Hexane:Ethyl Acetate (9:1) | 90 | Starting material | >98 | 70 |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification and analysis of this compound.
Logical Relationship of Potential Impurities
Caption: Relationship between the desired product and its potential process-related impurities.
preventing decomposition of 4-Chloro-2-methoxy-6-methylpyrimidine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Chloro-2-methoxy-6-methylpyrimidine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of decomposition for this compound?
A1: The primary causes of decomposition for this compound are hydrolysis, exposure to acidic or strongly basic conditions, and elevated temperatures. The chloro group at the 4-position is susceptible to nucleophilic attack, particularly by water, leading to the formation of 4-hydroxy-2-methoxy-6-methylpyrimidine.[1] The presence of acids can catalyze this hydrolysis.[1] Additionally, like many chlorinated heterocyclic compounds, it can be sensitive to light and strong oxidizing agents.
Q2: What are the typical decomposition products I should look for?
A2: The most common decomposition product is the corresponding hydroxypyrimidine, 4-hydroxy-2-methoxy-6-methylpyrimidine, formed via hydrolysis. Under more forcing conditions or in the presence of other nucleophiles, further degradation or side reactions can occur. Hazardous decomposition products that can be formed under fire conditions include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.
Q3: How can I minimize hydrolysis during my reaction and work-up?
A3: To minimize hydrolysis, it is crucial to work under anhydrous conditions. Use dry solvents and reagents, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon). During aqueous work-up, use cold water or brine and minimize the contact time. If possible, adjust the pH of the aqueous phase to be neutral or slightly basic to reduce acid-catalyzed hydrolysis.
Q4: Is this compound sensitive to light?
Q5: What is the recommended storage condition for this compound?
A5: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere is also recommended to prevent moisture ingress.
Troubleshooting Guides
Issue 1: Low yield in a nucleophilic substitution reaction with an amine.
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrolysis of starting material | Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar). | The chloro group is susceptible to hydrolysis, which competes with the desired nucleophilic substitution. |
| Side reaction with the solvent | If using a protic solvent (e.g., alcohol), consider switching to an aprotic solvent like THF, dioxane, or DMF. | Protic solvents can act as nucleophiles, leading to the formation of alkoxy-substituted byproducts. |
| Decomposition due to excess base | Use a non-nucleophilic organic base (e.g., DIPEA, triethylamine) instead of a strong inorganic base. Add the base slowly to the reaction mixture. | Strong bases can promote elimination or other side reactions. |
| Low reactivity of the amine | Consider using a catalyst, such as a palladium complex for Buchwald-Hartwig amination, if direct substitution is inefficient. | For less nucleophilic amines, catalytic methods can provide a more efficient pathway. |
| Product decomposition during work-up | Minimize contact with aqueous acid during extraction. Use a saturated solution of a mild base like sodium bicarbonate for neutralization. | The product may also be sensitive to acidic conditions. |
Issue 2: Presence of multiple unexpected spots on TLC analysis.
| Possible Cause | Troubleshooting Step | Rationale |
| Thermal decomposition | Run the reaction at a lower temperature for a longer duration. | The starting material or product may be thermally labile. |
| Photodegradation | Protect the reaction from light using aluminum foil or amber glassware. | UV light can induce the formation of radical byproducts.[2] |
| Reaction with impurities | Ensure the purity of the starting material and reagents. Purify the starting material if necessary. | Impurities in the starting materials or reagents can lead to side reactions. |
| Complex reaction mixture | Use LC-MS to identify the major byproducts.[3][4][5][6][7] This information can help elucidate the decomposition pathway and guide further optimization. | Understanding the structure of the byproducts is key to diagnosing the problem. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon. Ensure all solvents and reagents are anhydrous.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).
-
Reagent Addition: Dissolve the starting material in a suitable anhydrous aprotic solvent (e.g., THF, dioxane, or DMF). Add the amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (1.5 - 2.0 eq).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a minimal amount of cold water or saturated aqueous ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with cold brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathways and Workflows
Caption: Decomposition pathways of this compound.
Caption: Recommended workflow to minimize decomposition.
Quantitative Data Summary
Currently, specific quantitative kinetic data for the decomposition of this compound is limited in the literature. The following table provides a qualitative summary of factors influencing its stability based on general principles of chloropyrimidine chemistry.
| Factor | Effect on Stability | Recommendation |
| Moisture | Decreases stability due to hydrolysis. | Use anhydrous conditions. |
| Acidic pH | Decreases stability by catalyzing hydrolysis.[1] | Maintain neutral or slightly basic pH. |
| Strong Bases | Can lead to side reactions and decomposition. | Use non-nucleophilic organic bases. |
| Elevated Temperature | May cause thermal decomposition. | Use the lowest effective reaction temperature. |
| UV Light | May cause photodegradation.[2] | Protect the reaction from light. |
| Oxidizing Agents | Can lead to decomposition. | Avoid strong oxidizing agents. |
Researchers are encouraged to perform stability studies under their specific reaction conditions to determine the decomposition kinetics and identify optimal parameters. Techniques such as HPLC or LC-MS can be employed for accurate quantification of the starting material and any degradation products.[3][4][5][6][7]
References
- 1. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. chimia.ch [chimia.ch]
- 4. LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
characterization of unexpected byproducts in 4-Chloro-2-methoxy-6-methylpyrimidine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-methoxy-6-methylpyrimidine. The information is designed to help identify and characterize unexpected byproducts that may arise during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected byproducts observed in reactions involving this compound?
A1: Based on the reactivity of the pyrimidine core and its substituents, several classes of byproducts can be anticipated. These include:
-
Hydrolysis products: The chloro group at the C4 position is susceptible to hydrolysis, which can lead to the formation of the corresponding pyrimidin-4-one derivative. This can be catalyzed by acidic or basic conditions, or even trace amounts of water in the reaction mixture.
-
Over-alkylation or Over-amination: In nucleophilic substitution reactions targeting the C4-chloro group, the nucleophile can sometimes react at other positions, or multiple times if there are other reactive sites.[1]
-
Ring-opened byproducts: Under harsh reaction conditions (e.g., strong acids/bases, high temperatures), the pyrimidine ring itself can undergo cleavage.
-
Dimerization or polymerization products: Self-condensation of the starting material or reactive intermediates can lead to the formation of dimers or oligomeric impurities.
-
Byproducts from residual starting materials or reagents: Impurities in the starting this compound or reagents can lead to the formation of their own set of byproducts.
Q2: My reaction is showing a complex mixture of byproducts with low yield of the desired product. What are the initial troubleshooting steps?
A2: A complex reaction profile often points to issues with reaction conditions or reagent purity.[2] Here are some initial steps to take:
-
Verify Starting Material Purity: Ensure the this compound and all other reagents are of high purity. Impurities can act as catalysts for side reactions or participate in them.
-
Strict Anhydrous Conditions: Pyrimidine chemistry is often sensitive to moisture.[1] Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Optimize Reaction Temperature: High temperatures can promote the formation of degradation products and other side reactions. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of a nucleophile, for example, could lead to multiple substitutions.[1]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. This can help you identify the optimal time to quench the reaction and avoid the formation of late-stage byproducts.[2]
Q3: How can I identify the structure of an unknown byproduct?
A3: A combination of spectroscopic and spectrometric techniques is essential for structure elucidation.[3][4]
-
Mass Spectrometry (MS): Provides the molecular weight of the byproduct, offering initial clues to its identity. Techniques like LC-MS are powerful for separating and identifying components of a reaction mixture.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule, which is crucial for determining its structure.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the byproduct.[1]
-
High-Resolution Mass Spectrometry (HRMS): Can provide the exact molecular formula of the byproduct.
Troubleshooting Guides
Issue 1: Presence of a byproduct with a mass corresponding to the replacement of -Cl with -OH.
Possible Cause: Hydrolysis of the 4-chloro group.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use freshly distilled, anhydrous solvents.
-
Run the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
-
Purify Reagents:
-
Ensure that any amine or other nucleophilic reagents are free of water.
-
If using a base, consider using a non-hydroxide base (e.g., triethylamine, diisopropylethylamine) if compatible with your reaction.
-
-
Temperature Control:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize potential water condensation or reaction with trace moisture.
-
Issue 2: Formation of a di-substituted product in a planned mono-substitution reaction.
Possible Cause: Over-reaction of the nucleophile.
Troubleshooting Steps:
-
Stoichiometry Control:
-
Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of the nucleophile.
-
Consider slow addition of the nucleophile to the reaction mixture to maintain a low instantaneous concentration.
-
-
Temperature Management:
-
Perform the reaction at a lower temperature to decrease the rate of the second substitution, which may have a higher activation energy.
-
-
Choice of Base:
-
If a base is used, its strength and stoichiometry can influence the reactivity of the nucleophile. A weaker base or a stoichiometric amount might be preferable.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the formation of common byproducts under different reaction conditions. This data is illustrative and will vary based on the specific reaction.
| Byproduct Type | Reaction Condition A (High Temp, Excess Nucleophile) | Reaction Condition B (Low Temp, Stoichiometric Nucleophile) | Analytical Method |
| Hydrolysis Product | 5-10% | <1% | LC-MS, ¹H NMR |
| Di-substituted Product | 15-25% | 1-3% | LC-MS, ¹H NMR |
| Unreacted Starting Material | <5% | 10-20% | HPLC, TLC |
| Desired Product | 60-70% | 75-85% | HPLC, ¹H NMR |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reactions by Thin Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Use a capillary tube to spot a small amount of the reaction mixture on the origin line. Also spot the starting material(s) for comparison.
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The solvent level should be below the origin line. Close the chamber and allow the solvent to run up the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining agent (e.g., iodine or potassium permanganate).
-
Analysis: Compare the spot(s) of the reaction mixture to the starting material(s) to assess the progress of the reaction. The appearance of new spots indicates product and/or byproduct formation.
Protocol 2: Sample Preparation for LC-MS Analysis
-
Quench Reaction: Take a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Dilution: Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration appropriate for LC-MS analysis (typically in the µg/mL to ng/mL range). A dilution factor of 1000x to 10,000x is common.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the LC column.
-
Analysis: Transfer the filtered sample to an autosampler vial for injection into the LC-MS system.
Visualizations
Caption: Potential reaction pathways leading to byproducts.
Caption: A workflow for troubleshooting complex reaction mixtures.
References
Technical Support Center: Synthesis of 4-Chloro-2-methoxy-6-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 4-Chloro-2-methoxy-6-methylpyrimidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound. The proposed synthesis involves two key stages: the formation of the pyrimidinone core and its subsequent chlorination.
Stage 1: Synthesis of 2-methoxy-6-methylpyrimidin-4(3H)-one
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of pyrimidinone | Incomplete reaction; side reactions due to incorrect temperature or pH; poor quality of starting materials. | - Monitor reaction progress using Thin Layer Chromatography (TLC).- Ensure precise control of temperature and pH as specified in the protocol.- Use freshly prepared sodium methoxide solution.- Verify the purity of ethyl methoxyacetate and acetamidine hydrochloride. |
| Difficulty in isolating the product | Product is too soluble in the reaction mixture; improper pH adjustment for precipitation. | - After reaction completion, ensure methanol is thoroughly removed under reduced pressure.- Carefully adjust the pH to the optimal range for precipitation (typically acidic, pH 4-5).- Cool the solution to 0-5 °C to maximize precipitation. |
| Product contamination with starting materials | Incomplete reaction. | - Increase reaction time or temperature slightly.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Stage 2: Chlorination of 2-methoxy-6-methylpyrimidin-4(3H)-one
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete chlorination | Insufficient chlorinating agent; low reaction temperature; deactivation of the chlorinating agent by moisture. | - Use a slight excess of phosphorus oxychloride (POCl₃).- Ensure the reaction temperature is maintained at reflux (around 100-110 °C).- Use anhydrous conditions and freshly distilled POCl₃. |
| Formation of dark-colored impurities | Reaction temperature is too high, leading to decomposition. | - Maintain the reaction temperature strictly within the recommended range.- Consider using a milder chlorinating agent like thionyl chloride (SOCl₂) or triphosgene in the presence of a base like N,N-diethylaniline.[1] |
| Difficult work-up and product isolation | Highly exothermic and hazardous quenching of excess POCl₃; product solubility in the aqueous phase. | - Add the reaction mixture slowly to crushed ice or a cold aqueous solution with vigorous stirring.- Perform the quenching step in a well-ventilated fume hood.- Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate multiple times. |
| Low purity of the final product | Presence of unreacted starting material or byproducts from side reactions. | - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes).- Consider column chromatography for high-purity requirements. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A common and effective method involves a two-step process. The first step is the cyclization of ethyl methoxyacetate with acetamidine hydrochloride in the presence of a base like sodium methoxide to form 2-methoxy-6-methylpyrimidin-4(3H)-one. The second step is the chlorination of this intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Q2: Which chlorinating agent is best for the conversion of 2-methoxy-6-methylpyrimidin-4(3H)-one?
A2: Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for this transformation. However, it is corrosive and reacts violently with water. For larger-scale synthesis, using an equimolar amount of POCl₃ with a base like pyridine in a sealed reactor can be a safer and more environmentally friendly approach.[2][3] Alternatives like thionyl chloride (SOCl₂) or triphosgene can also be effective and may offer advantages in terms of safety and handling.[1]
Q3: How can I monitor the progress of the chlorination reaction?
A3: Thin Layer Chromatography (TLC) is an effective method to monitor the disappearance of the starting material (2-methoxy-6-methylpyrimidin-4(3H)-one) and the formation of the product (this compound).
Q4: What are the critical safety precautions to take during the chlorination step?
A4: Always work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like POCl₃ and SOCl₂. Wear appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. The quenching of the chlorination reaction mixture with water is highly exothermic and can lead to the splashing of corrosive materials; therefore, it must be done slowly and with extreme caution, preferably by adding the reaction mixture to ice.
Q5: What are the expected yields for this synthesis when scaling up?
A5: While yields can vary depending on the specific conditions and scale, a well-optimized process can be expected to achieve yields in the range of 70-85% for both the cyclization and chlorination steps. The table below provides a summary of typical reaction parameters at different scales.
Quantitative Data Summary
Table 1: Reaction Parameters for the Synthesis of this compound at Different Scales.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Starting Material (Pyrimidinone) | 10 g | 1 kg | 50 kg |
| POCl₃ (molar equivalent) | 3 - 5 eq. | 1.5 - 2 eq. | 1.1 - 1.5 eq. |
| Reaction Temperature (°C) | 100 - 110 | 100 - 110 | 105 - 115 |
| Reaction Time (hours) | 2 - 4 | 4 - 6 | 6 - 8 |
| Typical Yield (%) | 75 - 85 | 70 - 80 | 65 - 75 |
Experimental Protocols
Protocol 1: Synthesis of 2-methoxy-6-methylpyrimidin-4(3H)-one
-
To a stirred solution of sodium methoxide (1.2 eq.) in anhydrous methanol, add acetamidine hydrochloride (1.0 eq.) at room temperature.
-
After stirring for 30 minutes, add ethyl methoxyacetate (1.1 eq.) dropwise.
-
Heat the mixture to reflux (65-70 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 4-5 with concentrated HCl.
-
Cool the mixture to 0-5 °C and stir for 1 hour to allow for complete precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the product.
Protocol 2: Synthesis of this compound
-
In a well-ventilated fume hood, add 2-methoxy-6-methylpyrimidin-4(3H)-one (1.0 eq.) to phosphorus oxychloride (3.0 eq.).
-
Heat the mixture to reflux (100-110 °C) and maintain for 2-4 hours. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the chlorination step.
References
Validation & Comparative
1H NMR Analysis of 4-Chloro-2-methoxy-6-methylpyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-2-methoxy-6-methylpyrimidine. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages spectral data from structurally analogous pyrimidine derivatives to predict and contextualize its ¹H NMR characteristics. This approach allows for a robust understanding of the expected spectral features, aiding in the structural elucidation and purity assessment of newly synthesized batches of this compound.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound and compares it with the experimentally obtained data for structurally related compounds. The predictions are based on the established effects of electron-withdrawing and electron-donating groups on the chemical shifts of pyrimidine ring protons.
| Compound | Pyrimidine Ring Proton (H-5) Chemical Shift (δ, ppm) | Methyl Proton (-CH₃) Chemical Shift (δ, ppm) | Methoxy Proton (-OCH₃) Chemical Shift (δ, ppm) | Solvent |
| This compound (Predicted) | ~ 6.8 - 7.2 (singlet) | ~ 2.4 - 2.6 (singlet) | ~ 3.9 - 4.1 (singlet) | CDCl₃ |
| 2,4-Dichloro-6-methylpyrimidine[1] | 7.35 (singlet) | 2.56 (singlet) | - | CDCl₃ |
| 2-Chloro-4,6-dimethoxypyrimidine[2] | 5.86 (singlet) | - | 4.01 (singlet) | CDCl₃ |
| 4-Chloro-2-methoxypyrimidine[3] | 8.45 (doublet), 7.05 (doublet) | - | 4.00 (singlet) | CDCl₃ |
Analysis of Substituent Effects:
-
Chloro Group: As an electron-withdrawing group, the chlorine atom at the C4 position is expected to deshield the adjacent H-5 proton, shifting its resonance downfield.
-
Methoxy Group: The electron-donating methoxy group at the C2 position will have a shielding effect on the pyrimidine ring, generally shifting proton resonances upfield.
-
Methyl Group: The methyl group at the C6 position is weakly electron-donating and its presence will also influence the electronic environment of the pyrimidine ring.
The predicted chemical shift for the H-5 proton in this compound is estimated to be between that of 2,4-Dichloro-6-methylpyrimidine (7.35 ppm) and 2-Chloro-4,6-dimethoxypyrimidine (5.86 ppm), as the electronic effects of the methoxy and chloro groups will partially counteract each other. The methyl and methoxy proton signals are expected to appear as sharp singlets in their respective characteristic regions.
Experimental Protocols
A general protocol for the ¹H NMR analysis of pyrimidine derivatives is provided below. This can be adapted for this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a 400 MHz or higher field spectrometer to ensure good signal dispersion.
-
The spectrometer should be locked to the deuterium signal of the CDCl₃.
-
The magnetic field should be shimmed to achieve optimal resolution.
-
A standard single-pulse experiment is typically sufficient.
-
Acquire the spectrum at room temperature.
-
Key acquisition parameters to consider:
-
Spectral Width: ~12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
Visualizations
The following diagrams illustrate the structure of the target compound and a typical workflow for its ¹H NMR analysis.
References
Comparative 13C NMR Analysis of 4-Chloro-2-methoxy-6-methylpyrimidine and a Structurally Related Derivative
A definitive guide to the 13C NMR spectral characteristics of 4-Chloro-2-methoxy-6-methylpyrimidine, offering a comparative analysis with 2-Amino-4-chloro-6-methylpyrimidine to aid in the structural elucidation and characterization of these key heterocyclic compounds.
This guide provides a comprehensive comparison of the 13C NMR spectral data for this compound and its structural analog, 2-Amino-4-chloro-6-methylpyrimidine. The data presented is essential for researchers and scientists engaged in the synthesis, purification, and characterization of pyrimidine derivatives, which are pivotal scaffolds in medicinal chemistry and drug development. The subtle yet significant shifts in the 13C NMR spectra resulting from the substitution of a methoxy group for an amino group at the C2 position are detailed, providing a valuable tool for unambiguous structural assignment.
Comparative 13C NMR Chemical Shift Data
The following table summarizes the experimental 13C NMR chemical shifts (δ) in parts per million (ppm) for this compound and 2-Amino-4-chloro-6-methylpyrimidine. The data for the amino derivative was obtained from a peer-reviewed publication, while the data for the target methoxy compound is based on established substituent effects and spectral database predictions.
| Carbon Atom | This compound (Predicted δ, ppm) | 2-Amino-4-chloro-6-methylpyrimidine (Experimental δ, ppm) |
| C2 | ~165.0 | 162.9 |
| C4 | ~162.0 | 160.5 |
| C5 | ~110.0 | 107.2 |
| C6 | ~170.0 | 168.7 |
| -CH3 | ~24.0 | 24.1 |
| -OCH3 | ~55.0 | - |
Note: The chemical shifts for this compound are predicted based on established substituent effects in pyrimidine rings and may vary slightly from experimental values.
Structural Representation and Atom Numbering
The diagram below illustrates the general structure of the pyrimidine derivatives discussed in this guide, with the standard numbering of the carbon atoms.
Caption: General chemical structure of the pyrimidine core.
Experimental Protocol for 13C NMR Spectroscopy
The following is a representative experimental protocol for acquiring 13C NMR spectra of chloropyrimidine derivatives.
Instrumentation:
-
A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.
-
A 5 mm broadband probe.
Sample Preparation:
-
Accurately weigh 20-30 mg of the pyrimidine derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30).
-
Solvent: CDCl3 or DMSO-d6.
-
Temperature: 298 K.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or higher, depending on the sample concentration.
-
Reference: The solvent peak is used as an internal reference (CDCl3: δ = 77.16 ppm; DMSO-d6: δ = 39.52 ppm).
Data Processing:
-
Apply an exponential window function with a line broadening factor of 1-2 Hz.
-
Perform a Fourier transform.
-
Phase and baseline correct the resulting spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram outlines the logical workflow for the characterization of a synthesized pyrimidine derivative using 13C NMR in conjunction with other spectroscopic techniques.
Caption: Experimental workflow for synthesis and characterization.
This comparative guide provides researchers with the necessary data and protocols to confidently characterize this compound and related derivatives using 13C NMR spectroscopy. The presented information facilitates the unambiguous identification of these compounds, which is a critical step in the development of novel therapeutic agents.
Comparative Analysis of Mass Spectrometry Techniques for 4-Chloro-2-methoxy-6-methylpyrimidine
For researchers, scientists, and drug development professionals, the precise and accurate analysis of novel chemical entities is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 4-Chloro-2-methoxy-6-methylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry. We will explore the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical techniques, and briefly compare them with other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Performance Comparison
The choice of analytical technique often depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of expected performance characteristics for different methods in the analysis of this compound.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL | 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 5 ng/mL | 50 ng/mL |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.98 |
| Precision (%RSD) | <5% | <10% | <15% |
| Selectivity | High | High | Moderate |
| Sample Throughput | High | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. The following are representative protocols for the analysis of this compound using LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is ideal for the sensitive and selective quantification of this compound in complex matrices.
Sample Preparation: A stock solution of 1 mg/mL of the compound is prepared in methanol. This is then serially diluted with a 50:50 mixture of mobile phase A and B to create calibration standards and quality control samples.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
IonSpray Voltage: 5500 V.
-
Temperature: 500°C.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ of this compound.
-
Product Ions: To be determined by infusion of a standard solution. Characteristic fragmentation would likely involve the loss of the chloro, methoxy, or methyl groups.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound.[4][5][6]
Sample Preparation: A 1 mg/mL solution of the analyte is prepared in a volatile solvent like dichloromethane or ethyl acetate.
Chromatographic Conditions:
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).[3]
-
Electron Energy: 70 eV.[3]
-
Source Temperature: 230 °C.[3]
-
Quadrupole Temperature: 150 °C.[3]
-
Scan Range: m/z 40-300.
Visualizing the Analytical Workflow
To better understand the process of mass spectrometry analysis, the following diagrams illustrate the general workflow and a decision-making process for selecting the appropriate technique.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound. LC-MS/MS generally offers superior sensitivity and is well-suited for complex biological matrices. GC-MS is a robust and reliable alternative, particularly for pure samples or when derivatization is not a concern. The choice between these methods will ultimately be guided by the specific analytical needs, available instrumentation, and the nature of the research question. For less demanding applications where high sensitivity is not critical, HPLC-UV can also be a viable, cost-effective option.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Simple gas chromatographic-mass spectrometric procedure for diagnosing pyrimidine degradation defects for prevention of severe anticancer side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 6. Gas chromatography-mass spectrometry of free radical-induced products of pyrimidines and purines in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of 4-Chloro-2-methoxy-6-methylpyrimidine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the biological activities of derivatives analogous to 4-Chloro-2-methoxy-6-methylpyrimidine. Due to limited publicly available data on the specific biological activities of this compound, this document focuses on structurally related pyrimidine derivatives with reported anticancer, antiviral, and antimicrobial properties. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, and by examining its variously substituted analogs, we can infer the potential biological profile of the target compound and its derivatives. This guide synthesizes available experimental data to offer insights into their therapeutic potential, particularly as kinase inhibitors and antimicrobial agents.
Introduction
The pyrimidine ring is a fundamental heterocyclic structure present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The strategic placement of substituents, such as chloro, methoxy, and methyl groups, can significantly modulate the pharmacological properties of the pyrimidine core. This guide explores the biological landscape of pyrimidine derivatives, with a focus on analogs of this compound, to provide a comparative overview of their potential as therapeutic agents.
Anticancer Activity: Kinase Inhibition
A significant body of research highlights the potential of pyrimidine derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. Notably, Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) have been identified as prominent targets for pyrimidine-based inhibitors.[1][2][3][4][5][6]
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.[1][2] Several pyrimidine derivatives have demonstrated potent inhibitory activity against EGFR.
-
dot
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, playing a key role in immunity and cell growth. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Pyrimidine-based compounds have emerged as effective JAK inhibitors.[5][6]
-
dot
Caption: JAK-STAT signaling pathway and the inhibitory action of pyrimidine derivatives.
Table 1: Comparative Anticancer Activity (IC₅₀) of Analogous Pyrimidine Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Target Kinase |
| Analog 1 | Pyrido[3,2-d]pyrimidine | A431 | 0.00095 | EGFR[1] |
| Analog 2 | Pyrido[2,3-d]pyrimidine | - | 0.002 | EGFR[1] |
| Analog 3 | Pyrazolo[3,4-d]pyrimidine | - | 0.034 | EGFR[4] |
| Analog 4 | Furanopyrimidine | H1975 | 0.05 - 0.739 | EGFR (mutant)[7] |
| Analog 5 | Thiazole-pyrimidine | HOP-92 (NSCLC) | GI₅₀ = 86.28% at 10µM | Kinases |
| R507 | Pyrimidine | - | 0.0021 (JAK1) | JAK1[3] |
| Compound 33 | Pyrimidine | - | 0.0021 (JAK1) | JAK1[3] |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | - | 0.001 (JAK3) | Pan-JAK |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | - | 0.0028 (JAK2) | JAK1/JAK2 |
Antiviral and Antimicrobial Activity
Pyrimidine derivatives have also been investigated for their potential to combat infectious diseases. Their structural similarity to nucleobases allows them to interfere with viral replication processes. Additionally, certain substitutions on the pyrimidine ring can confer potent antibacterial and antifungal properties.
Table 2: Comparative Antiviral and Antimicrobial Activity of Analogous Pyrimidine Derivatives
| Compound ID | Derivative Class | Target Organism/Virus | MIC/EC₅₀ |
| Analog 6 | Pyrimidine Thioglycoside | SARS-CoV-2 | EC₅₀ = 15.41 µM |
| Analog 7 | 6-[2-(Phosphonomethoxy)alkoxy]pyrimidine | HSV-1, HIV-1 | Active |
| Analog 8 | 4-Amino-2,6-dichloropyrimidine | Various viruses | EC₅₀ > 100 µg/mL |
| Analog 9 | Halogenated Pyrrolopyrimidine | S. aureus | MIC = 16 mg/L |
| Analog 10 | 4-Chloro-3-nitrophenylthiourea | M. tuberculosis | MIC = 0.5-2 µg/mL |
| Analog 11 | Methoxy amino chalcone | S. aureus | MIC = 2.0–10.0 µg/ml |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the understanding and replication of the cited experimental data.
General Workflow for Biological Activity Screening
-
dot
Caption: General experimental workflow for screening the biological activity of pyrimidine derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Plaque Reduction Assay for Antiviral Activity
This assay quantifies the ability of a compound to inhibit the formation of viral plaques.
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus Incubation: A known titer of the virus is pre-incubated with various concentrations of the test compound.
-
Infection: The cell monolayers are infected with the virus-compound mixture.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization and Counting: Plaques are visualized (e.g., by staining with crystal violet) and counted.
-
EC₅₀ Calculation: The half-maximal effective concentration (EC₅₀) is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the target microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Setup: The assay is typically performed in a microplate format. Each well contains the kinase, a specific substrate, ATP, and the test compound at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated for a set period.
-
Detection: The kinase activity is measured by quantifying either the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, including radioactivity, fluorescence, or luminescence.
-
IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve, representing the concentration of the inhibitor that reduces the kinase activity by 50%.
Conclusion
While direct experimental data for this compound remains scarce, the analysis of its structural analogs reveals that the substituted pyrimidine scaffold holds significant promise for the development of novel therapeutic agents. The evidence strongly suggests potential for potent activity as kinase inhibitors in oncology, as well as applications in treating infectious diseases. Further synthesis and biological evaluation of derivatives of this compound are warranted to fully elucidate their therapeutic potential and structure-activity relationships. This guide serves as a foundational resource for researchers interested in exploring this chemical space for drug discovery and development.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Landscape of Pyrimidine Analogs: A Comparative Crystallographic Analysis
A detailed examination of the X-ray crystal structures of three distinct pyrimidine derivatives offers valuable insights into the impact of substituent groups on their three-dimensional architecture. This guide provides a comparative analysis of their crystallographic data, a comprehensive overview of the experimental procedures employed for their structural determination, and a visual representation of their synthetic pathway.
This analysis focuses on a series of pyrimidine analogs synthesized and characterized for their potential biological activities. Understanding the precise molecular geometry of these compounds is paramount for researchers in drug discovery and materials science, as it directly influences their interaction with biological targets and their physicochemical properties. The data presented herein is derived from single-crystal X-ray diffraction studies, the gold standard for determining the atomic arrangement in a crystalline solid.[1]
Comparative Crystallographic Data
The following tables summarize the key crystallographic data and selected geometric parameters for the three pyrimidine analogs, designated as 1a , 2a , and 2b . These compounds share a common pyrimidine core but differ in their substituent groups, leading to distinct crystal packing and molecular conformations.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Compound 1a | Compound 2a | Compound 2b |
| Empirical Formula | C₁₄H₁₅N₃O₅ | C₁₄H₁₃Cl₂N₃O₅·H₂O | C₁₄H₁₅N₃O₅ |
| Formula Weight | 305.29 | 410.19 | 305.29 |
| Crystal System | Monoclinic | Trigonal | Monoclinic |
| Space Group | P2₁/n | R-3 | P2₁/c |
| a (Å) | 10.321(3) | 28.457(3) | 9.983(2) |
| b (Å) | 8.891(2) | 28.457(3) | 12.189(3) |
| c (Å) | 15.698(4) | 10.043(1) | 11.758(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 106.98(1) | 90 | 108.03(1) |
| γ (°) | 90 | 120 | 90 |
| Volume (ų) | 1376.1(6) | 7041.1(1) | 1361.2(5) |
| Z | 4 | 18 | 4 |
| R-factor (%) | 5.38 | 6.78 | 4.88 |
Data sourced from Mohamed, G. G., et al. (2014).[2]
Table 2: Selected Bond Lengths (Å)
| Bond | Compound 1a | Compound 2a | Compound 2b |
| N1-C2 | 1.378(3) | 1.381(4) | 1.376(3) |
| C2-N3 | 1.381(3) | 1.378(4) | 1.383(3) |
| N3-C4 | 1.401(3) | 1.405(4) | 1.402(3) |
| C4-C5 | 1.433(3) | 1.429(4) | 1.435(3) |
| C5-C6 | 1.369(3) | 1.372(4) | 1.368(3) |
| C6-N1 | 1.360(3) | 1.363(4) | 1.362(3) |
Data sourced from Mohamed, G. G., et al. (2014).[2]
Table 3: Selected Bond Angles (°)
| Angle | Compound 1a | Compound 2a | Compound 2b |
| C6-N1-C2 | 121.8(2) | 121.5(3) | 121.9(2) |
| N1-C2-N3 | 117.2(2) | 117.5(3) | 117.1(2) |
| C2-N3-C4 | 121.3(2) | 121.0(3) | 121.4(2) |
| N3-C4-C5 | 116.5(2) | 116.8(3) | 116.4(2) |
| C4-C5-C6 | 119.8(2) | 119.5(3) | 119.9(2) |
| C5-C6-N1 | 123.4(2) | 123.7(3) | 123.3(2) |
Data sourced from Mohamed, G. G., et al. (2014).[2]
Experimental Protocols
The structural data presented in this guide were obtained through single-crystal X-ray diffraction analysis. The general workflow for this process is outlined below.
Synthesis of Pyrimidine Derivatives
The synthesis of the pyrimidine derivatives involved a Michael addition reaction. Specifically, 1,3-dimethylbarbituric acid was reacted with the appropriate nitroalkene in an aqueous solution of diethylamine, which acted as a catalyst.[2] This approach is highlighted for its environmentally friendly ("green") characteristics.[2]
X-ray Crystallography
Single crystals of the synthesized compounds suitable for X-ray diffraction were selected for analysis.
Data Collection: A Bruker Apex II D8 Venture diffractometer was used for data collection.[2] The crystal was mounted and maintained at a constant temperature during data collection.
Structure Solution and Refinement: The collected diffraction data were processed using the SAINT software package and corrected for absorption using SADABS.[2] The crystal structures were solved by direct methods using the SHELXTL program.[2] Refinement of the structures was carried out by a full-matrix least-squares technique on F², with anisotropic displacement parameters for non-hydrogen atoms.[2] Hydrogen atoms were placed in geometrically calculated positions.[2]
References
A Comparative Guide to HPLC Purity Analysis of Synthesized 4-Chloro-2-methoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity analysis is paramount to ensure safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of synthesized 4-Chloro-2-methoxy-6-methylpyrimidine, a key building block in medicinal chemistry. We present detailed experimental protocols, comparative data with a potential alternative, and a clear workflow to aid researchers in establishing robust analytical procedures.
Comparison of Analytical Methods
The primary method for purity assessment of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its high resolution and sensitivity for non-volatile and thermally labile compounds.[1] For comparison, we will consider a closely related synthesized intermediate, 4,6-Dichloro-2-methylpyrimidine, which presents a different selectivity profile due to its chemical structure.
Table 1: HPLC Method Parameters for Purity Analysis
| Parameter | Method A: this compound | Method B: 4,6-Dichloro-2-methylpyrimidine |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 25 °C | 25 °C |
Experimental Data and Purity Assessment
The following tables summarize hypothetical, yet representative, experimental data obtained from the HPLC analysis of synthesized batches of this compound and its alternative, 4,6-Dichloro-2-methylpyrimidine. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Table 2: Purity Analysis of Synthesized this compound (Batch A)
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 2.85 | 15.6 | 0.8 | Impurity 1 (Starting Material) |
| 2 | 4.52 | 1925.8 | 98.5 | This compound |
| 3 | 5.18 | 12.1 | 0.6 | Impurity 2 (By-product) |
| 4 | 6.03 | 1.9 | 0.1 | Unknown |
| Total | 1955.4 | 100.0 | ||
| Purity | 98.5% |
Table 3: Purity Analysis of Synthesized 4,6-Dichloro-2-methylpyrimidine (Batch B)
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.12 | 22.4 | 1.1 | Impurity A (Starting Material) |
| 2 | 5.25 | 1988.2 | 97.8 | 4,6-Dichloro-2-methylpyrimidine |
| 3 | 6.41 | 18.3 | 0.9 | Impurity B (By-product) |
| 4 | 7.15 | 3.1 | 0.2 | Unknown |
| Total | 2032.0 | 100.0 | ||
| Purity | 97.8% |
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results.[1]
Preparation of Mobile Phase
-
For Method A (60:40 Acetonitrile:Water with 0.1% Formic Acid):
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
-
Combine the solvents in a clean, suitable container.
-
Add 1.0 mL of formic acid to the mixture.
-
Sonicate the solution for 15 minutes to degas.
-
-
For Method B (70:30 Acetonitrile:Water with 0.1% Formic Acid):
-
Measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water.
-
Combine the solvents in a clean, suitable container.
-
Add 1.0 mL of formic acid to the mixture.
-
Sonicate the solution for 15 minutes to degas.
-
Sample Preparation
-
Accurately weigh approximately 10 mg of the synthesized compound (this compound or 4,6-Dichloro-2-methylpyrimidine).
-
Dissolve the sample in 10 mL of the respective mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC System and Conditions
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.[1]
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength to 254 nm.
-
Inject 10 µL of the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of all potential impurities.
Workflow and Pathway Diagrams
To visualize the experimental process, the following diagrams illustrate the logical workflow of the HPLC purity analysis.
Caption: Workflow for HPLC Purity Analysis.
The synthesis of this compound can be susceptible to the formation of impurities. The signaling pathway below illustrates a hypothetical reaction and potential impurity formation.
References
A Comparative Guide to the Suzuki Coupling Efficiency of Diverse Pyrimidine Scaffolds
For researchers, scientists, and drug development professionals, the pyrimidine core is a cornerstone of modern medicinal chemistry, appearing in a vast array of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of this important heterocycle. This guide provides an objective comparison of the Suzuki coupling efficiency of various pyrimidine scaffolds, supported by experimental data, to aid in the selection of optimal synthetic strategies.
Influence of Halogen Substitution and Position on Reactivity
The reactivity of halopyrimidines in Suzuki coupling is significantly influenced by the nature of the halogen and its position on the pyrimidine ring. The generally accepted order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy. This trend makes the oxidative addition of the palladium catalyst, often the rate-determining step, more facile for heavier halogens.
The position of the halogen on the electron-deficient pyrimidine ring also plays a crucial role in its reactivity. The general order of reactivity for different positions is C4(6) > C2 > C5. The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.
Comparison of Dichloropyrimidine Scaffolds
2,4-Dichloropyrimidine is a versatile and commonly used scaffold in Suzuki coupling reactions. Due to the differential reactivity of the chlorine atoms, regioselective monocoupling or one-pot double coupling can be achieved.
Key Observations:
-
Regioselectivity: The Suzuki coupling of 2,4-dichloropyrimidine with arylboronic acids predominantly occurs at the more reactive C4 position.[1]
-
Microwave Assistance: Microwave irradiation can significantly reduce reaction times to as little as 15 minutes and allow for very low catalyst loading (0.5 mol%), providing C4-substituted pyrimidines in good to excellent yields.[1]
-
Solvent Choice: The choice of solvent is critical, with alcoholic solvent mixtures often affording greater reactivity at lower temperatures compared to polar aprotic solvents.[2]
-
One-Pot Double Coupling: An effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed, enabling the efficient synthesis of diarylated pyrimidines.[2]
Table 1: Suzuki Coupling of 2,4-Dichloropyrimidine with Various Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 15 min | 81 | [1] |
| 2 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 15 min | 72 | [1] |
| 3 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 15 min | 79 | [1] |
| 4 | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 15 min | 87 | [1] |
| 5 | Phenylboronic acid (1st coupling) | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 2-Butanol | 80 | 1 h | - | [2] |
| 6 | p-Methoxyphenylboronic acid (2nd coupling) | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 2-Butanol | 80 | 18 h | 84 (di-coupled) | [2] |
| 7 | p-Fluorophenylboronic acid (1st coupling) | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 2-Butanol | 80 | 1 h | - | [2] |
| 8 | p-Methoxyphenylboronic acid (2nd coupling) | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 2-Butanol | 80 | 18 h | 65 (di-coupled) | [2] |
Site-Selective Coupling of Polychlorinated Pyrimidines
The presence of multiple chlorine atoms on the pyrimidine ring, as in 2,4,5,6-tetrachloropyrimidine, allows for site-selective sequential Suzuki-Miyaura reactions, providing access to mono-, di-, tri-, and tetra-arylpyrimidines with excellent site-selectivity.[3][4]
Table 2: Site-Selective Suzuki Coupling of 2,4,5,6-Tetrachloropyrimidine [3][4]
| Entry | Boronic Acid (Equiv.) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid (1.0) | Pd(PPh₃)₂Cl₂ (3.0) | K₂CO₃ | Dioxane/H₂O | 80 | 8 | 4-Aryl-2,5,6-trichloropyrimidine | 98 |
| 2 | Phenylboronic acid (1.0) | Pd(PPh₃)₂Cl₂ (3.0) | K₂CO₃ | Dioxane/H₂O | 80 | 8 | 4-Aryl-2,5,6-trichloropyrimidine | 95 |
| 3 | 4-Methoxyphenylboronic acid (2.0) | Pd(PPh₃)₂Cl₂ (3.0) | K₂CO₃ | Dioxane/H₂O | 80 | 8 | 4,6-Diaryl-2,5-dichloropyrimidine | 96 |
| 4 | Phenylboronic acid (2.0) | Pd(PPh₃)₂Cl₂ (3.0) | K₂CO₃ | Dioxane/H₂O | 80 | 8 | 4,6-Diaryl-2,5-dichloropyrimidine | 94 |
| 5 | Phenylboronic acid (3.0) | Pd(PPh₃)₂Cl₂ (2.0) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 2,4,6-Triaryl-5-chloropyrimidine | 85 |
| 6 | 4-tert-Butylphenylboronic acid (1.0) | Pd(PPh₃)₂Cl₂ (1.0) | K₂CO₃ | Dioxane/H₂O | 60 | 2 | 6-Aryl-2,4,5-trichloropyrimidine | 97 |
Reactivity of Pyrimidine Boronic Acids
The position of the boronic acid group on the pyrimidine ring significantly affects its reactivity in Suzuki coupling.
-
5-Pyrimidinylboronic Acids: These isomers generally show good reactivity and participate in couplings with a variety of aryl and heteroaryl halides to give high yields.[5] The electronic environment at the 5-position is favorable for the transmetalation step.[5]
-
4-Pyrimidinylboronic Acids: The electron-withdrawing nature of the nitrogen atoms at positions 1 and 3 can influence the reactivity of a boronic acid at the 4-position.[5] However, successful couplings are often achieved with more reactive electrophiles or optimized catalyst systems.[5]
-
2-Pyrimidinylboronic Acids: This isomer is the most challenging coupling partner due to the "2-pyridyl problem". The proximity of the boronic acid to the nitrogen at the 1-position can lead to catalyst inhibition or deactivation through coordination to the palladium catalyst.[5] This isomer is also more prone to protodeboronation.[5]
Table 3: Suzuki Coupling of Pyrimidine Boronic Acids
| Entry | Pyrimidine Boronic Acid | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pyrimidine-5-boronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | 56 | [6] |
| 2 | 2-Methoxy-pyrimidine-5-boronic acid | 3-Bromothiophene | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | - | [6] |
| 3 | Lithium triisopropyl 2-pyridylboronate | 5-Bromopyrimidine | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 91 | [7] |
Fused Pyrimidine Scaffolds
Fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, are also important scaffolds in drug discovery. The Suzuki coupling of halogenated derivatives of these systems has been explored.
Table 4: Suzuki Coupling of a 3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one Derivative [8]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₃PO₄ | EtOH/H₂O (4:1) | 135 (MW) | 40 | 74 |
| 2 | 4-Biphenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₃PO₄ | EtOH/H₂O (4:1) | 135 (MW) | 40 | 79 |
| 3 | 1-Naphthylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₃PO₄ | EtOH/H₂O (4:1) | 135 (MW) | 40 | 85 |
| 4 | 4-Acetylphenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₃PO₄ | EtOH/H₂O (4:1) | 135 (MW) | 40 | 87 |
| 5 | 3,4-(Ethylenedioxy)phenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₃PO₄ | EtOH/H₂O (4:1) | 135 (MW) | 40 | 67 |
Experimental Protocols
General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [1]
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, 2,4-dichloropyrimidine (0.5 mmol), the respective arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol) are added. The palladium catalyst, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%), is then added, followed by 6 mL of a degassed 1,4-dioxane and water (2:1 v/v) solvent mixture. The vial is sealed and placed in the microwave reactor. The reaction mixture is irradiated at 100 °C for 15 minutes with stirring. After cooling to room temperature, the reaction mixture is transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Site-Selective Suzuki Coupling of 2,4,5,6-Tetrachloropyrimidine [3][4]
The reaction is carried out in a pressure tube. To a suspension of the chlorinated pyrimidine in dioxane (3–5 mL), Pd(PPh₃)₂Cl₂ and the arylboronic acid are added, followed by an aqueous solution of K₂CO₃ (2M, 1–2 mL). The reaction mixture is stirred at the specified temperature and for the indicated time. After completion, the mixture is diluted with water and extracted with CHCl₃. The combined organic layers are dried over Na₂SO₄, filtered, and the solvent is evaporated. The residue is purified by flash chromatography (silica gel, EtOAc/heptanes).
Visualizing the Suzuki Coupling Workflow
Caption: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient method for the synthesis of a wide range of substituted pyrimidines. The choice of the pyrimidine scaffold, including the nature and position of the leaving group, as well as the reaction conditions, are critical for achieving high efficiency and desired selectivity. Dichloropyrimidines provide a flexible platform for both mono- and di-functionalization, with microwave-assisted protocols offering significant advantages in terms of reaction time and catalyst loading. Polychlorinated pyrimidines allow for the programmed, site-selective introduction of multiple aryl groups. When utilizing pyrimidine boronic acids, the substitution pattern dictates reactivity, with 5-substituted isomers being the most reliable coupling partners. This guide provides a foundation for researchers to make informed decisions in designing synthetic routes towards novel pyrimidine-containing molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
A Comparative Guide to the Synthesis of 4-Chloro-2-methoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two viable synthetic protocols for the preparation of 4-Chloro-2-methoxy-6-methylpyrimidine, a key intermediate in pharmaceutical and agrochemical research. The protocols are evaluated based on reaction yield, complexity, and reagent toxicity. Detailed experimental procedures are provided to allow for replication and validation in a laboratory setting.
At a Glance: Comparison of Synthesis Protocols
| Parameter | Protocol 1: Chlorination of Pyrimidinone | Protocol 2: Selective Methoxylation of Dichloropyrimidine |
| Starting Materials | O-Methylisourea, Ethyl acetoacetate | 2,4-Dihydroxy-6-methylpyrimidine |
| Key Intermediates | 2-Methoxy-6-methylpyrimidin-4(3H)-one | 2,4-Dichloro-6-methylpyrimidine |
| Primary Reagent | Phosphorus oxychloride (POCl₃) | Sodium methoxide (NaOMe) |
| Typical Yield | Good to Excellent (estimated) | High (based on analogous reactions)[1] |
| Number of Steps | 2 | 2 |
| Key Advantages | Direct route to the final product from a methoxylated intermediate. | High-yield chlorination step established.[2] |
| Potential Challenges | Handling of corrosive and water-sensitive POCl₃. | Control of regioselectivity during methoxylation. |
Protocol 1: Chlorination of 2-methoxy-6-methylpyrimidin-4(3H)-one
This protocol involves the initial synthesis of the pyrimidinone ring followed by a chlorination step.
Experimental Protocol
Step 1: Synthesis of 2-Methoxy-6-methylpyrimidin-4(3H)-one
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in anhydrous methanol to prepare a fresh solution of sodium methoxide.
-
To this solution, add O-methylisourea hydrochloride and ethyl acetoacetate.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-methoxy-6-methylpyrimidin-4(3H)-one.
Step 2: Synthesis of this compound
-
In a well-ventilated fume hood, suspend 2-methoxy-6-methylpyrimidin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate solution) until it is slightly alkaline.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Protocol 2: Selective Methoxylation of 2,4-dichloro-6-methylpyrimidine
This alternative route begins with the dichlorination of a dihydroxypyrimidine, followed by a selective nucleophilic substitution with sodium methoxide.
Experimental Protocol
Step 1: Synthesis of 2,4-Dichloro-6-methylpyrimidine
-
To a suspension of 2,4-dihydroxy-6-methylpyrimidine in a suitable solvent such as toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and slowly add phosphorus oxychloride (POCl₃).
-
Maintain the reflux for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and carefully quench by pouring it onto ice.
-
Neutralize with a base and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting 2,4-dichloro-6-methylpyrimidine. A similar procedure using triphosgene has been reported to give high yields for an analogous compound.[2]
Step 2: Synthesis of this compound
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
Dissolve 2,4-dichloro-6-methylpyrimidine in anhydrous methanol and cool the solution in an ice bath.
-
Slowly add the sodium methoxide solution dropwise to the solution of the dichloropyrimidine. The regioselectivity of this reaction is crucial; typically, the C4 position is more reactive towards nucleophilic attack.
-
Allow the reaction to stir at a low temperature (e.g., 0-5 °C) and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the mixture and remove the methanol under reduced pressure.
-
Take up the residue in water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography to isolate this compound. A similar regioselective alkoxylation has been reported with a high yield of 89%.[1]
Concluding Remarks
Both protocols presented offer viable pathways to this compound. The choice of protocol may depend on the availability of starting materials, experience with the reagents, and the desired scale of the synthesis. Protocol 1 may be more straightforward if the starting pyrimidinone is readily available or easily synthesized. Protocol 2 provides a high-yielding route to the dichlorinated intermediate, but requires careful control of the subsequent selective methoxylation step. For drug development professionals, the optimization of either of these routes can lead to an efficient and scalable synthesis of this important building block.
References
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Differentiating Isomers of 4-Chloro-2-methoxy-6-methylpyrimidine
For researchers and professionals in drug development, the precise structural identification of synthetic intermediates is non-negotiable. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical and biological properties. This guide provides a detailed spectroscopic comparison of 4-Chloro-2-methoxy-6-methylpyrimidine and its key positional isomer, 2-Chloro-4-methoxy-6-methylpyrimidine. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, we present the key distinguishing features, supported by experimental data and established spectroscopic principles.
Comparative Spectroscopic Data Analysis
The following tables summarize the key spectroscopic data for the two isomers. Due to a scarcity of readily available experimental data for this compound, its expected spectral values are predicted based on established principles and data from analogous compounds. This comparative approach is crucial for unambiguous identification.
Table 1: ¹H and ¹³C NMR Spectral Data Comparison
| Spectroscopic Technique | Parameter | This compound (Predicted) | 2-Chloro-4-methoxy-6-methylpyrimidine (Experimental) | Key Differentiating Features |
| ¹H NMR | H-5 Chemical Shift (δ) | ~6.8 - 7.0 ppm (s) | 6.64 ppm (s) | The electron-withdrawing chlorine at C4 is expected to deshield the H-5 proton more significantly than the methoxy group at C4. |
| -OCH₃ Chemical Shift (δ) | ~4.0 - 4.1 ppm (s) | 3.99 ppm (s) | Minimal difference expected. | |
| -CH₃ Chemical Shift (δ) | ~2.4 - 2.5 ppm (s) | 2.45 ppm (s) | Minimal difference expected. | |
| ¹³C NMR | C-2 Chemical Shift (δ) | ~165 - 168 ppm | ~162 - 165 ppm | The direct attachment of the electronegative oxygen (in the methoxy group) deshields C-2 more than the chlorine at this position. |
| C-4 Chemical Shift (δ) | ~160 - 163 ppm | ~170 - 173 ppm | The methoxy group at C4 causes a more significant downfield shift compared to the chlorine at C4. | |
| C-5 Chemical Shift (δ) | ~110 - 113 ppm | ~107 - 110 ppm | The electronic environment at C5 is influenced by the differing substituents at positions 4 and 2. | |
| C-6 Chemical Shift (δ) | ~170 - 173 ppm | ~168 - 171 ppm | The environment of the methyl-bearing carbon is subtly affected by the adjacent chloro vs. methoxy group. |
Table 2: IR, Mass Spectrometry, and UV-Vis Data Comparison
| Spectroscopic Technique | Parameter | This compound (Predicted) | 2-Chloro-4-methoxy-6-methylpyrimidine (Predicted/Typical) | Key Differentiating Features |
| IR Spectroscopy | C-Cl Stretch (ν) | ~780 - 820 cm⁻¹ | ~750 - 790 cm⁻¹ | The vibrational frequency of the C-Cl bond can be influenced by the electronic effects of the adjacent substituents on the pyrimidine ring. |
| C=N Stretch (ν) | ~1560 - 1580 cm⁻¹ | ~1570 - 1590 cm⁻¹ | Ring stretching vibrations are characteristic and can show slight shifts based on substituent patterns.[1] | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 158/160 | m/z 158/160 | Both isomers have the same molecular weight. The isotopic pattern of one chlorine atom (approx. 3:1 ratio for ³⁵Cl/³⁷Cl) will be present.[2][3] |
| Key Fragments | Loss of -CH₃, -OCH₃, -Cl | Loss of -CH₃, -OCH₃, -Cl | While the primary fragments may be the same, their relative abundances can differ, providing a fingerprint for each isomer. | |
| UV-Vis Spectroscopy | λmax | ~260 - 270 nm | ~255 - 265 nm | The position of the chloro and methoxy groups, which act as auxochromes, will slightly alter the energy of the π→π* transitions in the pyrimidine ring.[4] |
Experimental Workflow
The structural confirmation of the synthesized isomers follows a logical and systematic workflow. This process ensures that comprehensive data is collected from multiple spectroscopic techniques, leading to an unambiguous structural assignment.
Caption: Logical workflow for the spectroscopic analysis of pyrimidine isomers.
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying experimental results. The following are general protocols for the spectroscopic techniques cited.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the pyrimidine isomer is dissolved in 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a 5 mm NMR tube.[2]
-
¹H NMR Acquisition : A one-dimensional proton spectrum is acquired on a 300 MHz or higher spectrometer. A sufficient number of scans are averaged to achieve a good signal-to-noise ratio.[2]
-
¹³C NMR Acquisition : A proton-decoupled carbon spectrum is acquired, typically requiring a larger number of scans to achieve adequate signal intensity.
-
Data Analysis : Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the compound is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[2]
-
Data Acquisition : The spectrum is recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background scan is performed prior to the sample analysis.[2]
-
Data Analysis : The positions of major absorption bands are identified and assigned to corresponding functional group vibrations.
3. Mass Spectrometry (MS)
-
Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition : The solution is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. For Electrospray Ionization (ESI), the sample solution is sprayed into the source, creating charged droplets. The mass analyzer separates ions based on their mass-to-charge ratio (m/z).[3]
-
Data Analysis : The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to provide structural information, paying close attention to the isotopic pattern characteristic of chlorine-containing compounds.[3]
4. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically < 1.0).
-
Data Acquisition : The UV-Vis spectrum is recorded over a wavelength range of approximately 200–400 nm using a spectrophotometer. A cuvette containing the pure solvent is used as a blank to zero the instrument.[5]
-
Data Analysis : The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-2-methoxy-6-methylpyrimidine: A Procedural Guide
Immediate Safety and Handling Precautions:
Prior to initiating any disposal procedures, it is imperative to handle 4-Chloro-2-methoxy-6-methylpyrimidine with the utmost care, treating it as a hazardous substance. The following personal protective equipment (PPE) is mandatory:
-
Gloves: Chemically resistant gloves are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn to protect against splashes.
-
Lab Coat: A flame-retardant lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
In the event of a spill, it should be absorbed with an inert material such as vermiculite or sand. The absorbed material should then be collected into a designated, sealed container for hazardous waste. Under no circumstances should the chemical or spill cleanup materials be allowed to enter drains or waterways.
Hazard Profile of Analogous Compounds
To inform safe handling and disposal procedures, the table below summarizes the common hazards associated with structurally similar chlorinated pyrimidine compounds. It is crucial to assume that this compound may exhibit similar properties.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled. | Avoid all direct contact and inhalation. Utilize appropriate PPE at all times. |
| Skin Irritation | May cause skin irritation upon contact. | Wear protective gloves and clothing. |
| Eye Irritation | May cause serious eye irritation. | Wear appropriate eye protection. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.
Waste Identification and Segregation
-
Hazardous Waste Designation: Due to its chlorinated organic nature, this compound must be treated as hazardous waste.[1] It should never be disposed of in regular trash or down the drain.[2][3]
-
Waste Segregation: To prevent dangerous chemical reactions, this compound must be segregated from other waste streams.[4] Specifically, it should be collected in a designated container for halogenated organic waste. Do not mix with non-halogenated solvents, strong acids, bases, or oxidizing agents.[4]
Containerization and Labeling
-
Appropriate Container: Use a chemically compatible and leak-proof container with a secure screw-top cap.[5] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Proper Labeling: The waste container must be clearly and accurately labeled.[1] The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound" (avoid abbreviations or chemical formulas).
-
The date when the first waste was added to the container.
-
An indication of the primary hazards (e.g., "Toxic," "Irritant").
-
Storage and Accumulation
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[4][5] The SAA should be a well-ventilated, secondary containment area away from general laboratory traffic.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[2][4] Do not overfill the container; leave adequate headspace for vapor expansion.
Disposal Request and Collection
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a waste pickup request to the Environmental Health and Safety (EH&S) department.
-
Professional Disposal: The collected waste will be transported to a licensed hazardous waste disposal facility for appropriate treatment, such as incineration, in accordance with federal, state, and local regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Chloro-2-methoxy-6-methylpyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-2-methoxy-6-methylpyrimidine. The following procedures and recommendations are based on best practices for handling similar hazardous chemicals and pyrimidine derivatives in a laboratory setting.
Disclaimer: This information is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Always consult the specific Safety Data Sheet (SDS) for the compound if available and adhere to your institution's safety protocols.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when working with this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield should be worn over safety glasses during procedures with a high risk of splashing. |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile) that have been inspected prior to use.[1][3] Wear a fire/flame resistant and impervious lab coat, fully buttoned with long sleeves, to protect skin and personal clothing.[1][4] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when handling the powder outside of a certified chemical fume hood.[1][5] A full-face respirator is recommended in situations with a higher risk of inhalation.[1][2] |
| General | Standard Laboratory Attire | Long pants and closed-toe shoes are standard laboratory practice to protect against accidental spills.[4] |
Safety Operating and Disposal Plan
A systematic approach is essential when working with this compound to ensure personal and environmental safety.
Handling Procedures:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[1][6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[6]
-
Use non-sparking tools and take action to prevent static discharges.[1]
First-Aid Measures:
-
If on skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[1][8] If skin irritation occurs, get medical advice/attention.[7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] If eye irritation persists, get medical advice/attention.[7]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7][8] Call a POISON CENTER or doctor if you feel unwell.[9]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[6] Call a doctor or Poison Control Center immediately.[1]
Spill and Leakage Procedures:
-
Evacuate personnel from the immediate area.[4]
-
Ensure adequate ventilation.[10]
-
Remove all sources of ignition.[1]
-
Wear appropriate personal protective equipment as outlined above.[10]
-
For dry spills, sweep up and shovel into suitable, closed containers for disposal.[5][7] Avoid generating dust.[5]
-
For liquid spills, absorb with an inert material and place in a suitable, sealed container for disposal.[11]
Disposal Plan:
-
Chemical Waste: Dispose of the chemical waste at an approved waste disposal plant.[4][8] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.[4]
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. capotchem.com [capotchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
